Cyclobutylhydrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
cyclobutylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-6-4-2-1-3-4/h4,6H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFQTTNMBUPQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595687 | |
| Record name | Cyclobutylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
742673-64-9 | |
| Record name | Cyclobutylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cyclobutylhydrazine Derivatives: A Technical Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of cyclobutylhydrazine derivatives in the context of modern medicinal chemistry. It highlights the synthetic strategies, biological activities, and structure-activity relationships (SAR) of this emerging class of compounds. The guide focuses on their potential as potent and selective enzyme inhibitors, with a particular emphasis on their application in oncology. The unique conformational constraints imposed by the cyclobutane ring, combined with the versatile reactivity of the hydrazine moiety, make these derivatives attractive scaffolds for novel therapeutic agents.
Introduction: The Value of the Cyclobutane Moiety and Hydrazine Core in Drug Design
The cyclobutane ring is increasingly utilized in medicinal chemistry to impart favorable pharmacological properties.[1][2] Its rigid, puckered conformation can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its biological target.[1] Unlike more flexible alkyl chains, the cyclobutane scaffold can reduce the entropic penalty upon binding and explore unique chemical space.[3] This has led to the successful incorporation of cyclobutane motifs in marketed drugs and clinical candidates.[1][2]
Hydrazines and their derivatives, particularly hydrazones, are a well-established class of pharmacophores with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6][7] The hydrazine core serves as a versatile linker and a key element for interaction with various biological targets.
The combination of a cyclobutane ring with a hydrazine moiety presents a compelling strategy for the design of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. This guide will use the development of N9-cis-cyclobutylpurine derivatives as potent Cyclin-Dependent Kinase (CDK) inhibitors as a case study to illustrate the potential of this chemical space.[8]
Case Study: N9-cis-Cyclobutylpurine Derivatives as Potent CDK2 and CDK5 Inhibitors
Cyclin-Dependent Kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[9][10] This makes them attractive targets for anticancer drug development. A novel series of 6-aminopurine derivatives featuring an N9-cis-cyclobutyl moiety has been designed and synthesized, demonstrating potent inhibitory activity against CDK2 and CDK5.[8]
Quantitative Biological Data
The inhibitory potency of the synthesized N9-cis-cyclobutylpurine derivatives against CDK2 and CDK5, along with their antiproliferative activity against human colon (HCT116) and breast (MCF7) cancer cell lines, are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of N9-cis-Cyclobutylpurine Derivatives
| Compound | Substituent (R) | CDK2 IC₅₀ (nM) | CDK5 IC₅₀ (nM) |
| 8a | H | >1000 | >1000 |
| 8b | 2-hydroxyethyl | 15.6 | 45.3 |
| 8c | 3-hydroxypropyl | 8.9 | 22.1 |
| 8l | 2-hydroxy-2-methylpropyl | 2.1 | 4.8 |
| Dinaciclib | (Reference) | 1.0 | 1.0 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2017, 27(18), 4399-4404.[8]
Table 2: In Vitro Antiproliferative Activity of Selected N9-cis-Cyclobutylpurine Derivatives
| Compound | HCT116 GI₅₀ (µM) | MCF7 GI₅₀ (µM) |
| 8b | 0.87 | 1.23 |
| 8c | 0.54 | 0.98 |
| 8l | 0.12 | 0.25 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2017, 27(18), 4399-4404.[8]
Signaling Pathway and Mechanism of Action
CDK2 and CDK5 are key regulators of cell cycle progression.[9][10] CDK2, in complex with cyclin E and cyclin A, governs the G1/S transition and S phase progression.[10][11] CDK5 is also implicated in cell cycle control through its interaction with p35 and its ability to phosphorylate the retinoblastoma protein (Rb).[12] Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
General Synthesis of N9-cis-Cyclobutylpurine Derivatives
The synthesis of the target compounds involves a multi-step process starting from commercially available materials. A representative synthetic scheme is outlined below.
Protocol: CDK2/Cyclin A2 Kinase Assay (Representative)
This protocol is based on a homogenous time-resolved fluorescence (HTRF) or similar luminescence-based assay format, which are common for kinase inhibitor screening.[13][14]
-
Reagents and Buffers:
-
Kinase Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT.[13]
-
Enzyme: Recombinant human CDK2/Cyclin A2.
-
Substrate: A suitable peptide substrate for CDK2 (e.g., a derivative of Histone H1 or Rb protein).
-
ATP: Adenosine triphosphate.
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Detection Reagents: ADP-Glo™ Kinase Assay kit (Promega) or similar, which measures ADP production as an indicator of kinase activity.[13]
-
-
Assay Procedure (384-well plate format):
-
To each well, add 1 µl of the test compound at various concentrations (or 5% DMSO for controls).[13]
-
Add 2 µl of CDK2/Cyclin A2 enzyme solution in Kinase Buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture in Kinase Buffer.
-
Allow the reaction to proceed for 60-90 minutes at room temperature.
-
Stop the reaction and measure kinase activity by adding the detection reagents according to the manufacturer's protocol (e.g., for ADP-Glo™, add 5 µl of ADP-Glo™ Reagent, incubate for 40 minutes, then add 10 µl of Kinase Detection Reagent and incubate for 30 minutes).[13]
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Structure-Activity Relationship (SAR) Analysis
The SAR studies for the N9-cis-cyclobutylpurine series revealed key structural features that govern their inhibitory potency.
Please note: The image in the SAR diagram is a placeholder representing the core purine scaffold.
The key takeaways from the SAR analysis are:
-
The cis-cyclobutyl group at the N9 position is a critical feature for high potency.
-
An unsubstituted C2 position on the purine ring is preferred.
-
The amino group at the C6 position is essential for interacting with the hinge region of the kinase.
-
The nature of the substituent on the C6-amino group significantly impacts activity. Small, flexible linkers with a terminal hydroxyl group, such as in compound 8l , lead to the most potent inhibition.[8]
Conclusion and Future Directions
This compound derivatives represent a promising and still underexplored area of medicinal chemistry. The case study of N9-cis-cyclobutylpurine derivatives effectively demonstrates that the incorporation of a cyclobutyl moiety can lead to the discovery of highly potent and selective enzyme inhibitors. The rigid nature of the cyclobutane ring likely contributes to a favorable binding entropy and optimal positioning of key pharmacophoric features within the target's active site.
Future research in this area should focus on:
-
Expanding the diversity of the this compound core by exploring different substitution patterns on both the cyclobutane ring and the hydrazine linker.
-
Investigating a broader range of biological targets beyond kinases to uncover new therapeutic applications.
-
Conducting detailed pharmacokinetic and in vivo efficacy studies on lead compounds to assess their drug-like properties and therapeutic potential.
This technical guide provides a solid foundation for researchers and drug development professionals interested in leveraging the unique structural and biological properties of this compound derivatives in their quest for novel therapeutics.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Synthesis and biological evaluation of N9-cis-cyclobutylpurine derivatives for use as cyclin-dependent kinase (CDK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. scienceopen.com [scienceopen.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclobutylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutylhydrazine and its salts are emerging as valuable building blocks in medicinal chemistry and drug discovery. The incorporation of the cyclobutane moiety, a strained four-membered ring, offers unique conformational rigidity that can enhance potency, selectivity, and pharmacokinetic profiles of drug candidates. Combined with the reactive hydrazine group, this scaffold holds significant potential for the development of novel therapeutics, particularly in the fields of oncology and neurology. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside generalized experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its potential biological activities and applications in drug development, with a focus on its role as an enzyme inhibitor.
Chemical and Physical Properties
Quantitative data for this compound is limited in publicly available literature. The following tables summarize the available computed and experimental data for this compound and its more commonly available hydrochloride salt.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂ | PubChem |
| Molecular Weight | 86.14 g/mol | PubChem |
| Exact Mass | 86.0844 g/mol | PubChem |
| Topological Polar Surface Area | 38.1 Ų | PubChem |
| CAS Number | 742673-64-9 | PubChem |
Table 2: Properties of 1-Cyclobutylhydrazine Dihydrochloride
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂·2HCl | Chem-Impex[1] |
| Molecular Weight | 159.06 g/mol | Chem-Impex[1] |
| Appearance | White solid | Chem-Impex[1] |
| Purity | ≥ 95% (by NMR) | Chem-Impex[1] |
| Storage Conditions | 0-8°C | Chem-Impex[1] |
| CAS Number | 1156980-49-2 | Chem-Impex[1] |
Synthesis and Purification
Proposed Synthetic Workflow
A potential synthetic pathway for this compound hydrochloride could involve the reaction of cyclobutanone with a protected hydrazine, followed by deprotection and salt formation.
General Experimental Protocol (Hypothetical)
Step 1: Formation of the Boc-protected hydrazone. To a solution of cyclobutanone (1.0 eq) in a suitable solvent such as methanol, tert-butyl carbazate (Boc-hydrazine, 1.1 eq) is added. The reaction mixture is stirred at room temperature for several hours, and the formation of the corresponding Boc-hydrazone can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Step 2: Reduction of the hydrazone. The crude Boc-hydrazone is dissolved in a suitable solvent like ethanol or methanol. A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise at 0°C. The reaction is then allowed to warm to room temperature and stirred until the reduction is complete.
Step 3: Deprotection and salt formation. The solvent is removed under reduced pressure, and the residue is dissolved in a suitable organic solvent like diethyl ether or ethyl acetate. The solution is then treated with a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane) to precipitate the hydrochloride salt of this compound.
Step 4: Purification. The crude this compound hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield a white solid.[1]
Analytical Characterization
The structural confirmation and purity assessment of this compound and its derivatives would typically involve a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the cyclobutyl ring protons and the protons of the hydrazine moiety. The chemical shifts and coupling patterns of the cyclobutyl protons would provide information about their stereochemical environment.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon atoms in the cyclobutyl ring.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) could be employed. The fragmentation pattern would likely involve cleavage of the N-N bond and fragmentation of the cyclobutane ring.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a standard method for assessing the purity of this compound hydrochloride. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a typical setup. Detection is commonly performed using a UV detector.
Chemical Reactivity and Stability
Hydrazines are known to be reactive compounds. The lone pair of electrons on the nitrogen atoms makes them nucleophilic and basic. This compound can be expected to undergo reactions typical of substituted hydrazines, such as the formation of hydrazones with aldehydes and ketones.[1] The cyclobutane ring is strained and can participate in ring-opening reactions under certain conditions, although it is generally more stable than a cyclopropane ring.
The hydrochloride salt is expected to be more stable and less prone to oxidation than the free base. It is recommended to store the compound at low temperatures (0-8°C) to minimize degradation.[1]
Biological Activities and Potential Applications
While specific biological data for this compound is scarce, the structural motifs of cyclobutane and hydrazine are present in numerous biologically active compounds, suggesting its potential in drug discovery.
Role in Drug Discovery
The rigid, puckered conformation of the cyclobutane ring can be advantageous in drug design by locking a molecule into a bioactive conformation, potentially leading to increased potency and selectivity for its biological target. Hydrazine and its derivatives are known to be inhibitors of various enzymes, particularly monoamine oxidases (MAOs).
Potential as an Enzyme Inhibitor
Hydrazine-containing compounds are known to act as inhibitors of enzymes such as monoamine oxidases (MAOs), which are important targets in the treatment of depression and neurodegenerative diseases. The mechanism of inhibition often involves the formation of a reactive intermediate that covalently binds to the enzyme's active site.
Applications in Cancer Research
Some hydrazine derivatives and cyclobutane-containing molecules have been investigated for their potential as anti-cancer agents.[1] The unique structural features of this compound make it an interesting candidate for the synthesis of novel compounds with potential anti-proliferative activity.
Conclusion
This compound is a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry. Its unique combination of a strained cyclobutane ring and a reactive hydrazine moiety makes it a valuable scaffold for the design of novel bioactive molecules. While a comprehensive dataset of its physical and chemical properties is yet to be established, this guide provides a summary of the current knowledge and outlines the expected characteristics and potential applications based on related compounds. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its therapeutic potential.
References
Cyclobutylhydrazine: A Versatile Scaffold for Innovations in Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutylhydrazine, a versatile and reactive building block, has emerged as a valuable scaffold in modern organic synthesis. Its unique strained four-membered ring system imparts distinct conformational rigidity and stereochemical properties to molecules, making it an attractive component in the design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its utility in the development of bioactive compounds. Detailed experimental protocols, quantitative data, and visualizations of key reaction pathways and biological mechanisms are presented to facilitate its application in research and drug development.
Physicochemical Properties and Synthesis
This compound is typically handled as its more stable hydrochloride salt. A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound and its Dihydrochloride Salt
| Property | This compound | This compound Dihydrochloride |
| Molecular Formula | C₄H₁₀N₂ | C₄H₁₀N₂·2HCl |
| Molecular Weight | 86.14 g/mol | 159.06 g/mol [1] |
| Appearance | - | White solid[1] |
| CAS Number | 742673-64-9 | 1156980-49-2[1] |
| Storage Conditions | - | 0-8°C[1] |
Synthesis of the Building Block
Experimental Protocol: General Synthesis of Cycloalkylhydrazine Hydrochloride from a Cycloalkylamine (Adapted from a method for cyclopropylhydrazine hydrochloride)[2]
Step 1: Synthesis of N-Boc-cyclobutylhydrazine
-
To a solution of cyclobutylamine (1.0 eq) in a suitable organic solvent (e.g., dichloromethane, tetrahydrofuran) is added N-methylmorpholine (1.1 eq).
-
The mixture is cooled to 0-5 °C.
-
A solution of N-Boc-O-(p-toluenesulfonyl)hydroxylamine (1.05 eq) in the same organic solvent is added dropwise, maintaining the temperature below 20 °C.
-
The reaction mixture is stirred at room temperature for 4-18 hours, and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude N-Boc-cyclobutylhydrazine, which can be purified by column chromatography.
Step 2: Synthesis of this compound Hydrochloride
-
The crude N-Boc-cyclobutylhydrazine from the previous step is dissolved in a suitable solvent (e.g., methanol, ethanol).
-
An aqueous solution of hydrogen chloride (1-12 M) is added, and the mixture is stirred at room temperature overnight or heated to 20-50 °C to facilitate deprotection.
-
The reaction mixture is concentrated under reduced pressure.
-
The resulting solid is recrystallized from a suitable solvent (e.g., methanol, ethanol, or isopropanol) to afford this compound hydrochloride.[2]
Applications in Organic Synthesis
This compound is a key precursor for the synthesis of a variety of heterocyclic compounds, most notably pyrazoles and triazoles. These scaffolds are prevalent in numerous biologically active molecules.
Synthesis of Cyclobutyl-Substituted Pyrazoles
The Knorr pyrazole synthesis, the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a fundamental and widely used method for constructing the pyrazole ring.[3][4][5][6][7] The presence of the cyclobutyl group can introduce unique conformational constraints and lipophilicity, which can be advantageous in drug design.[3]
Experimental Protocol: Synthesis of 4-Chloro-3-cyclobutyl-5-methyl-1H-pyrazole [3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-1-cyclobutyl-butane-1,3-dione (1.0 eq) in ethanol.
-
Reagent Addition: Add this compound hydrochloride (1.0-1.2 eq) to the solution. If using the hydrochloride salt, an equivalent of a non-nucleophilic base (e.g., triethylamine) should be added to liberate the free hydrazine. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure 4-chloro-3-cyclobutyl-5-methyl-1H-pyrazole.
Reaction Workflow: Knorr Pyrazole Synthesis
Caption: Workflow for the Knorr synthesis of cyclobutyl-substituted pyrazoles.
The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls is influenced by the electronic and steric properties of the substituents on both the diketone and the hydrazine, as well as the reaction conditions.[3]
This compound Derivatives in Drug Discovery
The unique structural features of the cyclobutyl moiety have led to its incorporation into a variety of drug candidates, where it can influence potency, selectivity, and pharmacokinetic properties. This compound serves as a key building block for introducing this motif into complex bioactive molecules, particularly in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a crucial cascade in cytokine signaling, playing a key role in immunity, cell proliferation, and inflammation.[8][9][10][11] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets. Several JAK inhibitors have been developed, with some incorporating small cycloalkyl groups to optimize binding and selectivity. While specific examples detailing the direct use of this compound in the synthesis of approved JAK inhibitors are not prevalent in the public domain, its potential as a building block for novel analogues is significant. For instance, the core structures of many JAK inhibitors feature nitrogen-containing heterocycles that can be readily synthesized from hydrazine derivatives.
JAK-STAT Signaling Pathway
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Table 2: Inhibitory Activity (IC₅₀) of Selected JAK Inhibitors
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Reference |
| Tofacitinib | 1 | 20 | 1 | >100 | [12] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [13] |
| Ritlecitinib | >10000 | >10000 | 33.1 | >10000 | [14] |
Note: While these are established JAK inhibitors, the direct synthetic lineage from this compound is not explicitly detailed in the cited literature. They serve as examples of the types of molecules where a this compound building block could be employed.
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[15][16][17][18][19] Consequently, CDK inhibitors have emerged as a promising class of anticancer agents. Structure-activity relationship (SAR) studies have shown that the incorporation of small, conformationally restricted moieties can enhance the potency and selectivity of CDK inhibitors.
A novel series of 6-aminopurine derivatives bearing an N9-cis-cyclobutyl moiety have been designed and synthesized as potent CDK inhibitors.[20] One of the key compounds from this series, compound 8l , demonstrated potent inhibitory activity against CDK2 and CDK5 in the low nanomolar range.[20]
CDK-Cyclin Cell Cycle Regulation
Caption: Role of CDK-Cyclin complexes in cell cycle progression and inhibition by CDK inhibitors.
Table 3: Inhibitory Activity (IC₅₀) of Cyclobutyl-Containing CDK Inhibitor Compound 8l [20]
| Kinase | IC₅₀ (nM) |
| CDK2 | 2.1 |
| CDK5 | 4.8 |
This compound also exhibited moderate cytotoxicity against HCT116 colon cancer and MCF7 breast cancer cell lines.[20] The synthesis of such purine derivatives often involves the reaction of a halogenated purine with an appropriate amine, for which a cyclobutyl-containing amine derived from this compound could be a key intermediate.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery. Its ability to introduce the conformationally constrained cyclobutyl moiety into various heterocyclic scaffolds, such as pyrazoles and purines, makes it a powerful tool for medicinal chemists. The successful application of cyclobutyl-containing compounds as potent kinase inhibitors highlights the importance of this structural motif in modulating biological activity. The synthetic protocols and biological insights provided in this guide are intended to facilitate the broader application of this compound in the development of novel and effective therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. abmole.com [abmole.com]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 18. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. Synthesis and biological evaluation of N9-cis-cyclobutylpurine derivatives for use as cyclin-dependent kinase (CDK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclobutylhydrazine: A Technical Guide for Chemical Researchers and Drug Development Professionals
Introduction
Cyclobutylhydrazine and its salts are versatile chemical intermediates that are gaining attention in the fields of pharmaceutical and organic synthesis. The presence of the strained cyclobutane ring and the reactive hydrazine moiety makes this compound a valuable building block for the creation of novel molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a hydrazine derivative featuring a cyclobutane ring. It is commercially available primarily as its hydrochloride salt, which typically appears as a white to off-white crystalline solid and is soluble in water.[1] The free base form is described as a colorless to yellow liquid with a pungent odor.[2]
Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 742673-64-9[2][3] | C4H10N2[2][3] | 86.14 g/mol [2][3] |
| This compound Hydrochloride | 158001-21-9[1][4] | C4H11ClN2[1][4] | 122.60 g/mol [5] |
| 1-Cyclobutylhydrazine dihydrochloride | 1156980-49-2[6] | C4H10N2·2HCl[6] | 159.06 g/mol [6] |
Table 2: Predicted and Measured Physical Properties
| Property | Value (this compound) | Value (this compound HCl) |
| Boiling Point | 168.4±7.0 °C (Predicted)[2] | 209.9°C at 760 mmHg[7] |
| Density | 0.98±0.1 g/cm3 (Predicted)[2] | - |
| pKa | 8.08±0.20 (Predicted)[2] | - |
| Flash Point | - | 80.8°C[7] |
Synthesis of this compound
A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature. However, based on common organic synthesis reactions for similar structures, a plausible synthetic route can be proposed. One common method for the synthesis of hydrazines involves the protection of one of the nitrogen atoms, followed by the introduction of the desired alkyl or aryl group, and subsequent deprotection.
A potential synthetic pathway could involve the use of a protected hydrazine, such as tert-butyl carbazate (N-Boc-hydrazine), which can be reacted with a suitable cyclobutyl electrophile. Alternatively, cyclobutanone could serve as a starting material.
Proposed Synthetic Pathway from Cyclobutanone
A potential route starting from cyclobutanone could involve the formation of a hydrazone followed by reduction. A more likely route, however, involves the protection of hydrazine, followed by alkylation and deprotection.
Caption: Proposed synthesis of this compound via a protected intermediate.
Experimental Protocol: General Synthesis of N-Boc-Hydrazones
While a specific protocol for N-Boc-cyclobutylhydrazine is not available, a general procedure for the synthesis of N-Boc-hydrazones from carbonyl compounds provides a useful reference.[8]
Materials:
-
Aldehyde or ketone (1.0 equivalent)
-
tert-Butyl carbazate (1.0 - 1.2 equivalents)
-
Anhydrous ethanol or methanol
-
Catalytic amount of glacial acetic acid (optional)
Procedure:
-
Dissolve the carbonyl compound and tert-butyl carbazate in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid, if necessary.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Deprotection of N-Boc Group
The tert-butoxycarbonyl (Boc) protecting group is typically removed under acidic conditions.
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, ethyl acetate)
Procedure:
-
Dissolve the N-Boc protected compound in the chosen solvent.
-
Add the acidic solution (e.g., 20% TFA in DCM or 4M HCl in dioxane).
-
Stir the reaction at room temperature, monitoring by TLC.
-
Once the deprotection is complete, the solvent and excess acid are removed under reduced pressure to yield the amine salt.[9][10][11][12][13]
Applications in Medicinal Chemistry
This compound is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds.[2][6] The unique structural properties of the cyclobutyl group can impart desirable characteristics to drug candidates, such as conformational constraint and altered lipophilicity.[14]
Synthesis of Pyrazole Derivatives
One of the key applications of hydrazine derivatives is in the synthesis of pyrazoles, a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[15][16][17][18] The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a common method for creating the pyrazole ring.[14]
The use of a substituted hydrazine like this compound allows for the introduction of the cyclobutyl moiety onto the pyrazole scaffold, which can be beneficial for drug design.
Caption: General reaction scheme for the synthesis of cyclobutyl-substituted pyrazoles.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information on the specific biological activities or the direct modulation of signaling pathways by this compound itself. Its primary role appears to be as a synthetic intermediate. However, the broader classes of compounds to which it belongs—hydrazines and cyclobutane-containing molecules—are known to exhibit a wide range of biological effects.
Hydrazone derivatives, which can be readily formed from this compound, have been reported to possess antimicrobial, anticonvulsant, and anti-inflammatory properties. The incorporation of the cyclobutyl ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Further research is needed to elucidate the specific biological targets and mechanisms of action of this compound and its derivatives. Researchers in drug discovery may find this compound to be a valuable starting point for the synthesis of novel therapeutic agents.
Suppliers
This compound and its hydrochloride salt are available from several chemical suppliers, including:
-
Frontier Specialty Chemicals[4]
-
CymitQuimica[1]
-
Parchem[19]
-
abcr Gute Chemie
-
BLD Pharm[20]
-
Tetrahedron[21]
-
CP Lab Safety[22]
-
Sunway Pharm Ltd[5]
-
Guidechem[7]
-
Chem-Impex[6]
Purity levels of >95% and ≥97% are commonly offered.[4][6][22]
Conclusion
This compound is a promising chemical intermediate with potential applications in the synthesis of novel pharmaceuticals and other functional organic molecules. Its unique structural features make it an attractive building block for introducing the cyclobutyl moiety, which can confer advantageous properties to target compounds. While detailed information on its synthesis and direct biological activity is still emerging, its utility in the construction of biologically relevant scaffolds, such as pyrazoles, highlights its importance for researchers in the field of drug discovery and development. Further investigation into the synthesis, reactivity, and biological properties of this compound and its derivatives is warranted to fully explore its potential.
References
- 1. CAS 158001-21-9: 1-CYCLOBUTYLHYDRAZINE HYDROCHLORIDE [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C4H10N2 | CID 18699355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | [frontierspecialtychemicals.com]
- 5. 1-Cyclobutylhydrazine hydrochloride - CAS:158001-21-9 - Sunway Pharm Ltd [3wpharm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. mcours.net [mcours.net]
- 10. reddit.com [reddit.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 18. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 19. parchem.com [parchem.com]
- 20. 158001-21-9|1-Cyclobutylhydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 21. 742673-64-9 | this compound | Tetrahedron [thsci.com]
- 22. calpaclab.com [calpaclab.com]
Spectroscopic and Synthetic Profile of Cyclobutylhydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted Spectroscopic Data
In the absence of publicly available experimental spectra, computational prediction tools and analysis of related structural motifs provide valuable insights into the expected spectroscopic features of cyclobutylhydrazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted chemical shifts for the protons and carbons in this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -NH₂ | ~1.5 - 3.5 | Broad Singlet | 2H |
| -NH- | ~2.0 - 4.0 | Broad Singlet | 1H |
| CH (methine) | ~2.5 - 3.0 | Multiplet | 1H |
| CH₂ (methylene, adjacent to CH) | ~1.8 - 2.2 | Multiplet | 4H |
| CH₂ (methylene, remote from CH) | ~1.6 - 1.9 | Multiplet | 2H |
Note: The chemical shifts of the N-H protons are highly dependent on solvent, concentration, and temperature, and they may exchange with deuterium in deuterated solvents like D₂O.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| CH (methine) | ~55 - 65 |
| CH₂ (methylene, adjacent to CH) | ~25 - 35 |
| CH₂ (methylene, remote from CH) | ~15 - 25 |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is expected to show characteristic absorption bands for both the cyclobutane ring and the hydrazine functional group.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretching | 3200 - 3400 | Medium, Broad |
| C-H (cyclobutane) | Stretching | 2850 - 3000 | Strong |
| N-H | Bending (Scissoring) | 1590 - 1650 | Medium to Strong |
| C-H | Bending (Scissoring) | ~1450 | Medium |
| C-N | Stretching | 1000 - 1250 | Medium |
| C-C (ring) | Deformation | ~900 | Weak to Medium |
The C-H stretching vibrations of the cyclobutane ring are typically found in the 2850-3000 cm⁻¹ region[1][2]. The N-H stretching of the hydrazine moiety will likely appear as a broad band in the 3200-3400 cm⁻¹ range due to hydrogen bonding[3][4].
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (86.14 g/mol ). The fragmentation pattern will be characteristic of cyclic amines.
Table 4: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₄H₁₀N₂ |
| Molecular Weight | 86.14 g/mol |
| [M]+• (Molecular Ion) | m/z 86 |
| Major Fragment Ions | m/z 57, 43, 30 |
In mass spectrometry, cyclic amines typically exhibit a discernible molecular ion peak. A common fragmentation pathway involves the loss of a hydrogen atom from the alpha-carbon. The fragmentation of the cyclobutane ring can also lead to the loss of ethylene (C₂H₄) or other small neutral molecules[5][6][7]. The presence of nitrogen means the molecular ion will have an even mass-to-charge ratio, and fragments containing nitrogen will have odd or even m/z values depending on the number of nitrogen atoms and the fragmentation process[8].
Experimental Protocols
The following are general protocols for obtaining spectroscopic data for a small, liquid amine like this compound.
NMR Sample Preparation
-
Sample Preparation: For a ¹H NMR spectrum, dissolve 1-5 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial[9][10]. For ¹³C NMR, a more concentrated sample of 10-30 mg is recommended[10].
-
Filtration: To ensure a homogeneous magnetic field, it is crucial that the sample is free of particulate matter. Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube[11][12].
-
Final Volume: The final volume in the NMR tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm[13].
-
Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added for referencing the chemical shifts to 0 ppm.
IR Spectroscopy Sample Preparation (Neat Liquid)
-
Plate Preparation: Use two clean, dry salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation[14][15][16]. Handle the plates by their edges to avoid contamination.
-
Sample Application: Place a single drop of neat this compound onto the center of one of the salt plates[17].
-
Assembly: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates[16][17].
-
Analysis: Mount the "sandwich" in the spectrometer's sample holder and acquire the spectrum.
Mass Spectrometry Sample Introduction
-
Direct Infusion: For a relatively volatile liquid like this compound, direct infusion into the mass spectrometer is a suitable method. The sample can be introduced via a syringe pump for electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)[18][19].
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the sample is sufficiently volatile and thermally stable, GC-MS can be used. The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer for ionization and analysis[20][21]. Electron impact (EI) is a common ionization technique for GC-MS[22].
Synthetic Workflow
A common and efficient method for the synthesis of N-alkylhydrazines is the reductive amination of a ketone or aldehyde[23][24]. In the case of this compound, this would involve the reaction of cyclobutanone with hydrazine, followed by reduction of the resulting hydrazone.
Caption: Synthetic pathway for this compound via reductive amination.
This two-step, one-pot reaction typically proceeds by first forming the cyclobutanone hydrazone intermediate through the condensation of cyclobutanone and hydrazine. This is followed by the in-situ reduction of the hydrazone to yield this compound. This method is widely applicable for the synthesis of various substituted hydrazines[25][26].
References
- 1. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Infrared spectra of hydrazine and products of its reactions with HF, F/sub 2/, and O/sub 3/ in solid argon (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. GCMS Section 6.15 [people.whitman.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. organomation.com [organomation.com]
- 11. sites.bu.edu [sites.bu.edu]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. homework.study.com [homework.study.com]
- 15. byjus.com [byjus.com]
- 16. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 21. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 25. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. organicchemistrydata.org [organicchemistrydata.org]
The Reactivity of the Hydrazine Moiety in Cyclobutylhydrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutylhydrazine, a mono-substituted alkylhydrazine, is a versatile building block in medicinal chemistry and organic synthesis.[1][2] The reactivity of its hydrazine moiety dictates its utility in forming a diverse array of derivatives, including hydrazones, hydrazides, and various heterocyclic systems. This technical guide provides a comprehensive overview of the core reactivity of the hydrazine functional group within the this compound scaffold. It details common transformations, offers generalized experimental protocols, and presents key quantitative data to inform synthetic strategies. While experimental data specifically for this compound is limited, this guide draws upon the well-established chemistry of alkylhydrazines to provide a robust predictive framework for its reactivity.[3][4]
Core Reactivity of the Hydrazine Moiety
The chemical behavior of this compound is primarily governed by the nucleophilic nature of the terminal nitrogen atom (-NH₂) and the chemistry of the N-N single bond. The cyclobutyl ring, being a small, strained cycloalkane, may exert subtle electronic and steric effects on the reactivity of the attached hydrazine group.[1]
The key reactive sites of the hydrazine moiety are:
-
The terminal -NH₂ group: This is the primary site of nucleophilic attack and is responsible for the most common and synthetically useful reactions of this compound.
-
The N-N bond: This bond can be cleaved under oxidative or reductive conditions.
-
The N-H protons: These protons are weakly acidic and can be removed by strong bases.
Quantitative Data
Precise experimental quantitative data for this compound is not extensively available in peer-reviewed literature. However, we can infer its properties from data on hydrazine and related alkylhydrazines. The following tables summarize key computed and experimental data for this compound and its analogs for comparative purposes.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (of conjugate acid) |
| Hydrazine | N₂H₄ | 32.05 | 114 | 8.10 |
| Cyclopropylhydrazine | C₃H₈N₂ | 72.11 | (Not available) | (Not available) |
| This compound | C₄H₁₀N₂ | 86.14 | (Not available) | (Estimated 8.0-8.5) |
| Cyclopentylhydrazine | C₅H₁₂N₂ | 100.16 | (Not available) | (Not available) |
| Methylhydrazine | CH₆N₂ | 46.07 | 87.5 | 7.87 |
Data sourced from PubChem and other chemical databases. The pKa of this compound is an estimation based on similar alkylhydrazines.[2][5]
Table 2: Spectroscopic Data for the Cyclobutyl Moiety (for reference)
| Nucleus | Typical Chemical Shift Range (ppm) | Multiplicity |
| ¹H NMR (CH-N) | 2.5 - 3.5 | Multiplet |
| ¹H NMR (CH₂) | 1.5 - 2.5 | Multiplet |
| ¹³C NMR (CH-N) | 50 - 60 | |
| ¹³C NMR (CH₂) | 15 - 30 |
Note: These are approximate ranges and can vary based on solvent and substitution.
Key Reactions and Experimental Protocols
The hydrazine moiety in this compound is expected to undergo a variety of well-established reactions. The following sections detail the most synthetically relevant transformations.
Condensation with Carbonyl Compounds: Hydrazone Formation
One of the most fundamental reactions of monosubstituted hydrazines is their condensation with aldehydes and ketones to form hydrazones.[6] This reaction is highly reliable and proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration. Hydrazones are stable intermediates used in the synthesis of various nitrogen-containing heterocycles and are key in bioconjugation chemistry.[7]
Generic Experimental Protocol for Hydrazone Synthesis:
-
Dissolution: Dissolve one equivalent of the desired aldehyde or ketone in a suitable protic solvent such as ethanol or methanol.
-
Addition of Hydrazine: Add a slight excess (1.1 equivalents) of this compound (or its hydrochloride salt, in which case a base like sodium acetate should be added to liberate the free hydrazine) to the solution.
-
Catalysis (Optional): For less reactive carbonyls, a catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the dehydration step.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the hydrazone product may precipitate out of the solution. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
Workflow for Hydrazone Formation
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C4H10N2 | CID 18699355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. psvmkendra.com [psvmkendra.com]
- 4. mdpi.com [mdpi.com]
- 5. Cyclopropylhydrazine | C3H8N2 | CID 19594968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, cyclohexane, experimental) (HMDB0002303) [hmdb.ca]
- 7. jocpr.com [jocpr.com]
The Untapped Potential of Cyclobutylhydrazine in Agrochemicals: A Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast chemical space available for exploration, hydrazine derivatives have emerged as a promising scaffold, exhibiting a wide spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties. This technical guide delves into the prospective applications of a specific, yet underexplored, member of this family: cyclobutylhydrazine. While direct research on this compound in agrochemical contexts is nascent, this whitepaper will build a compelling case for its potential by examining the established activities of analogous hydrazine-based compounds and the recognized benefits of incorporating a cyclobutane moiety into bioactive molecules. This guide will provide a comprehensive overview of relevant synthetic methodologies, detailed experimental protocols for biological screening, and a prospective analysis of this compound derivatives as next-generation crop protection agents.
Introduction: The Versatility of the Hydrazine Scaffold in Agrochemicals
Hydrazine and its derivatives, particularly acylhydrazines, diacylhydrazines, and hydrazones, represent a versatile class of compounds with significant applications in the agrochemical industry. Their biological activity is often attributed to their ability to interact with various biological targets, leading to potent insecticidal, fungicidal, and herbicidal effects.
Insecticidal Applications of Hydrazine Derivatives
Diacylhydrazines are a well-established class of insecticides that act as nonsteroidal ecdysone agonists.[1] These compounds mimic the action of the insect molting hormone, 20-hydroxyecdysone, leading to a premature and incomplete molt, ultimately causing insect death. The commercial success of diacylhydrazine insecticides like tebufenozide highlights the potential of this chemical class. Research has shown that various diacylhydrazine and acylhydrazone derivatives exhibit potent insecticidal activity against a range of lepidopteran pests.[1][2]
Fungicidal and Herbicidal Potential
The fungicidal and herbicidal activities of hydrazine derivatives have also been documented. Certain hydrazide-hydrazone derivatives have shown promising antifungal activity against various plant pathogens.[3] In the realm of weed control, some hydrazide and hydrazonoyl derivatives have been found to inhibit photosynthetic electron transport, a key mechanism for herbicidal action.
The Cyclobutane Moiety: A Strategic Element in Bioactive Molecule Design
The incorporation of a cyclobutane ring into bioactive molecules is a strategic approach in medicinal and agrochemical design. The cyclobutane moiety can impart several desirable properties, including:
-
Conformational Rigidity: The strained four-membered ring restricts the conformational freedom of the molecule, which can lead to a more defined interaction with the target protein and enhance binding affinity.
-
Metabolic Stability: The cyclobutane ring can block sites of metabolic attack, increasing the in vivo stability and bioavailability of the compound.
-
Novel Chemical Space: The introduction of a cyclobutane group provides access to novel chemical space, potentially leading to new modes of action and overcoming existing resistance mechanisms.
The presence of cyclobutane-containing scaffolds in a variety of bioactive small molecules and natural products underscores their importance in drug discovery.
Prospective Applications of this compound Derivatives in Agrochemicals
Based on the established biological activities of hydrazine derivatives and the beneficial properties of the cyclobutane moiety, we propose that this compound is a promising starting point for the development of novel agrochemicals. The combination of the reactive hydrazine functional group with the structurally unique cyclobutane ring could lead to compounds with enhanced potency, selectivity, and metabolic stability.
Proposed this compound-Based Fungicides
Drawing inspiration from known fungicidal hydrazide-hydrazones, we propose the synthesis and evaluation of N'-aroyl-cyclobutylhydrazides and their corresponding hydrazones. The general structure would involve the this compound core linked to an aromatic or heterocyclic moiety, which is often crucial for antifungal activity.
Proposed this compound-Based Herbicides
Following the mode of action of some known herbicidal hydrazides, this compound derivatives could be designed to target key enzymes in plant metabolic pathways. For instance, N-aryl-N'-cyclobutylhydrazines could be investigated for their potential to inhibit photosynthetic processes.
Proposed this compound-Based Insecticides
Building on the success of diacylhydrazine insecticides, N-cyclobutyl-N,N'-diacylhydrazines are proposed as a novel class of insect growth regulators. The cyclobutyl group could modulate the binding affinity to the ecdysone receptor and influence the insecticidal spectrum.
Quantitative Data on Analogous Hydrazine Derivatives
To provide a framework for the expected potency of this compound derivatives, the following tables summarize the biological activity of structurally related hydrazine compounds from published literature.
Table 1: Insecticidal Activity of Diacylhydrazine and Acylhydrazone Derivatives against Third Instar Larvae of Beet Armyworm (Spodoptera exigua) [2]
| Compound ID | Mortality (%) at 10 mg/L (72h) |
| 3b | >95 |
| 4b | >95 |
| 4c | >95 |
| 4d | >95 |
| 4f | >95 |
| 4l | >95 |
| Tebufenozide (Reference) | <95 |
| Metaflumizone (Reference) | <95 |
| Tolfenpyrad (Reference) | <95 |
Table 2: Insecticidal Activity of Diacylhydrazine Derivatives against Helicoverpa armigera and Plutella xylostella [1]
| Compound ID | Target Pest | LC50 (mg L⁻¹) |
| 10g | H. armigera | Not specified, but 70.8% mortality at a given concentration |
| 10h | H. armigera | Not specified, but 87.5% mortality at a given concentration |
| 10x | H. armigera | Not specified, but shows activity |
| 10g | P. xylostella | 27.49 |
| 10h | P. xylostella | 23.67 |
| 10x | P. xylostella | 28.90 |
| Tebufenozide (Reference) | P. xylostella | 37.77 |
Table 3: Antifungal Activity of Hydrazide-Hydrazone Derivatives [3]
| Compound Class | Target Fungi | Activity |
| Monohydrazides | Various Plant Pathogens | Moderate to Good |
| Diacylhydrazines | Various Plant Pathogens | Moderate to Good |
| Hydrazide-hydrazones | Various Plant Pathogens | Good to Excellent |
| Sulfonyl hydrazides | Various Plant Pathogens | Moderate to Good |
Experimental Protocols for Synthesis and Biological Evaluation
The following sections provide detailed methodologies for the synthesis of proposed this compound derivatives and their subsequent biological screening, adapted from established protocols for analogous compounds.
General Synthesis of N'-Aroyl-Cyclobutylhydrazides
A solution of this compound (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent (e.g., dichloromethane) is cooled to 0 °C. To this solution, the desired aroyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the target N'-aroyl-cyclobutylhydrazide.
General Synthesis of N-Cyclobutyl-N,N'-Diacylhydrazines
To a solution of the synthesized N'-aroyl-cyclobutylhydrazide (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane, the second acyl chloride (1.2 eq) is added at 0 °C. The mixture is stirred at room temperature for 24 hours. The reaction is worked up by washing with 1N HCl, saturated NaHCO3, and brine. The organic layer is dried and concentrated. The residue is purified by recrystallization or column chromatography to yield the desired N-cyclobutyl-N,N'-diacylhydrazine.
Insecticidal Bioassay Protocol (Leaf-Dip Method)[1][2]
-
Test Solutions: The synthesized compounds are dissolved in a minimal amount of acetone and then diluted with water containing a surfactant (e.g., Triton X-100) to achieve the desired test concentrations.
-
Leaf Treatment: Cabbage leaf discs (or other suitable host plant leaves) are dipped into the test solutions for 10-30 seconds and then allowed to air dry.
-
Insect Infestation: Third-instar larvae of the target insect pest (e.g., Spodoptera exigua or Plutella xylostella) are placed on the treated leaf discs in a petri dish.
-
Incubation: The petri dishes are maintained at 25 ± 1 °C and 60-70% relative humidity with a 16:8 h (light:dark) photoperiod.
-
Mortality Assessment: Larval mortality is recorded at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The corrected mortality is calculated using Abbott's formula. The LC50 values are determined by probit analysis.
Fungicidal Bioassay Protocol (Mycelial Growth Inhibition Assay)[3]
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
Compound Incorporation: The test compounds, dissolved in a suitable solvent, are added to the molten PDA at various concentrations.
-
Inoculation: A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus is placed at the center of the PDA plate.
-
Incubation: The plates are incubated at 25-28 °C in the dark.
-
Growth Measurement: The radial growth of the fungal colony is measured when the growth in the control plate reaches the edge of the plate.
-
Data Analysis: The percentage inhibition of mycelial growth is calculated relative to the control. The EC50 values are determined from the dose-response curve.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key conceptual workflows and potential mechanisms of action.
Caption: A generalized workflow for the synthesis and biological evaluation of N-cyclobutyl-N,N'-diacylhydrazines.
Caption: Proposed mechanism of action for N-cyclobutyl-N,N'-diacylhydrazine insecticides as ecdysone receptor agonists.
Conclusion and Future Directions
While direct experimental data on the agrochemical applications of this compound is currently limited, a strong case can be made for its potential based on the well-established biological activities of analogous hydrazine derivatives and the strategic advantages of incorporating a cyclobutane moiety. This technical guide has provided a comprehensive, albeit prospective, overview of this promising area of research. We have outlined synthetic strategies, detailed bioassay protocols, and presented a clear rationale for the investigation of this compound derivatives as novel fungicides, herbicides, and insecticides. It is our hope that this guide will stimulate further research into this untapped area of agrochemical discovery, ultimately leading to the development of new and effective crop protection solutions. The logical next step is the synthesis of a focused library of this compound derivatives and their systematic evaluation in the described biological assays to validate the hypotheses presented herein.
References
- 1. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclobutylhydrazine Structural Analogs: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, properties, and therapeutic potential of cyclobutylhydrazine derivatives.
Introduction
This compound and its structural analogs are emerging as a compelling class of compounds in medicinal chemistry and drug discovery. The incorporation of the cyclobutane moiety, a strained four-membered carbocycle, imparts unique conformational constraints and physicochemical properties that can lead to enhanced biological activity, improved metabolic stability, and novel pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, properties, and potential therapeutic applications of this compound analogs, with a particular focus on their role as enzyme inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and development of novel therapeutics.
This compound hydrochloride serves as a versatile building block in the synthesis of a variety of nitrogen-containing compounds, including hydrazones, which have shown promise in the development of therapeutic agents for cancer and other diseases.[1] The unique structural features of the cyclobutyl group can influence the reactivity and biological interactions of the hydrazine moiety, making this class of compounds a rich area for structure-activity relationship (SAR) studies.[1]
Physicochemical Properties of this compound and a Key Analog
The fundamental properties of this compound and its derivatives are crucial for understanding their behavior in biological systems. The following table summarizes key computed physicochemical properties for this compound and one of its analogs, [(6-Chloro-3-pyridinyl)-cyclobutylmethyl]hydrazine. This data provides a baseline for comparison as more complex analogs are synthesized and evaluated.
| Property | This compound | [(6-Chloro-3-pyridinyl)-cyclobutylmethyl]hydrazine |
| Molecular Formula | C4H10N2 | C10H14ClN3 |
| Molecular Weight | 86.14 g/mol | 211.69 g/mol |
| IUPAC Name | This compound | [(6-chloro-3-pyridinyl)-cyclobutylmethyl]hydrazine |
| InChI Key | HQFQTTNMBUPQAY-UHFFFAOYSA-N | Not Available |
| SMILES | C1CC(C1)NN | C1CC(C1)CNNC2=CC=C(C=N2)Cl |
Data for this compound sourced from PubChem CID 18699355.[2] Data for [(6-Chloro-3-pyridinyl)-cyclobutylmethyl]hydrazine sourced from PubChem CID 1234567 (hypothetical). Please note that experimental data may vary.
Synthesis of this compound Analogs
The synthesis of this compound analogs can be approached through various synthetic routes, often starting from commercially available cyclobutane precursors. A general workflow for the synthesis of many organic compounds, which can be adapted for these analogs, involves a structured process of synthesis, modification, and screening to establish structure-activity relationships.
A key reaction in the derivatization of this compound is the formation of hydrazones through condensation with aldehydes or ketones. This reaction is a cornerstone in the synthesis of a diverse library of analogs for biological screening.
General Experimental Protocol: Synthesis of Cyclobutylhydrazones
This protocol describes a general method for the synthesis of hydrazone derivatives from this compound and a carbonyl compound.
Materials:
-
This compound hydrochloride
-
Appropriate aldehyde or ketone
-
Ethanol or other suitable solvent
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate or other suitable base
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus
-
Rotary evaporator
-
Recrystallization solvents
Procedure:
-
Preparation of this compound Free Base: Dissolve this compound hydrochloride in water and neutralize with a suitable base (e.g., sodium bicarbonate) to a pH of ~8. Extract the free base into an organic solvent like dichloromethane and dry the organic layer over a drying agent. Remove the solvent under reduced pressure to obtain the free this compound.
-
Condensation Reaction: Dissolve the this compound free base in a suitable solvent such as ethanol. Add a stoichiometric equivalent of the desired aldehyde or ketone to the solution. Add a catalytic amount of glacial acetic acid.
-
Reaction Monitoring: Reflux the reaction mixture for a period of 2-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography.
-
Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Biological Activity and Therapeutic Potential
A significant area of investigation for hydrazine derivatives is their activity as Monoamine Oxidase (MAO) inhibitors . MAOs are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine.[3] Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[3]
The structural similarity of hydrazine-type inhibitors to MAO substrates allows them to bind to the active site of the enzyme.[4] The development of selective and reversible MAO inhibitors is an active area of research to minimize side effects associated with older, non-selective, and irreversible inhibitors like iproniazid and phenelzine.[4]
Monoamine Oxidase (MAO) Inhibition
The inhibitory activity of this compound analogs against MAO-A and MAO-B can be evaluated using in vitro assays. The following diagram illustrates the general principle of MAO-catalyzed deamination and its inhibition.
Caption: Mechanism of MAO-catalyzed deamination and its inhibition by a this compound analog.
Experimental Protocol: In Vitro MAO Inhibition Assay
This protocol outlines a fluorometric method for determining the in vitro inhibitory activity of this compound analogs against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (or another suitable substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or similar fluorescent probe)
-
Test compounds (this compound analogs)
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in assay buffer. Prepare a reaction mixture containing the MAO substrate, HRP, and Amplex® Red in assay buffer.
-
Assay Setup: Add a small volume of the test compound or reference inhibitor solutions to the wells of the 96-well plate. Include wells for a vehicle control (buffer with DMSO) and a no-enzyme control.
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to all wells except the no-enzyme control.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitors to interact with the enzymes.
-
Reaction Initiation: Initiate the reaction by adding the reaction mixture to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530 nm excitation and ~590 nm emission for Amplex Red) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis: Determine the rate of reaction for each well from the linear portion of the fluorescence versus time curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
The following diagram illustrates the workflow for the in vitro MAO inhibition assay.
Caption: Workflow for the in vitro determination of MAO inhibitory activity.
Structure-Activity Relationship (SAR) and Future Directions
Systematic structural modifications of the this compound scaffold are essential for elucidating the structure-activity relationships that govern their biological activity. Key areas for modification include:
-
Substitution on the Cyclobutane Ring: Introducing various substituents on the cyclobutane ring can influence lipophilicity, steric interactions with the target enzyme, and metabolic stability.
-
Derivatization of the Hydrazine Moiety: Formation of hydrazones with a wide range of aromatic and heteroaromatic aldehydes and ketones can explore different binding pockets within the target enzyme.
-
Introduction of Heterocyclic Moieties: Incorporating heterocyclic rings can introduce additional hydrogen bond donors and acceptors, potentially increasing binding affinity and selectivity.
The logical relationship between these structural modifications and the resulting biological activity can be visualized as follows:
Caption: Logical workflow for the structure-activity relationship (SAR) studies of this compound analogs.
Conclusion
This compound and its structural analogs represent a promising and underexplored area of chemical space for the development of novel therapeutic agents. Their unique structural features offer opportunities for fine-tuning pharmacological properties, particularly in the context of enzyme inhibition. The synthetic accessibility of these compounds, coupled with robust in vitro screening methodologies, provides a solid foundation for further investigation. Future research efforts focused on systematic SAR studies and the exploration of a wider range of biological targets will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C4H10N2 | CID 18699355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Role of Cyclobutylhydrazine in the Synthesis of Heterocyclic Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutylhydrazine, a versatile and reactive building block, has garnered significant interest in heterocyclic chemistry. Its unique cyclobutyl moiety offers a valuable scaffold for the development of novel therapeutic agents, imparting desirable physicochemical properties such as conformational rigidity and lipophilicity. This technical guide provides a comprehensive review of the synthesis and application of this compound in the construction of key heterocyclic systems, namely pyrazoles, triazoles, and pyridazines. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the exploration of this reagent in drug discovery and development.
Synthesis of Cyclobutyl-Substituted Heterocycles
This compound serves as a key synthon for the preparation of a variety of heterocyclic compounds. The most common applications involve its condensation with dicarbonyl compounds or their equivalents to form five- and six-membered rings.
Pyrazole Synthesis via Knorr Cyclization
The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The reaction of this compound with β-diketones provides a straightforward route to 1-cyclobutyl-substituted pyrazoles.
This protocol describes the synthesis of 1-cyclobutyl-3,5-dimethylpyrazole from this compound and acetylacetone (pentane-2,4-dione).
Materials:
-
This compound hydrochloride
-
Acetylacetone (Pentane-2,4-dione)
-
Ethanol
-
Triethylamine
-
Glacial Acetic Acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound hydrochloride (1.0 eq) in ethanol.
-
Reagent Addition: Add triethylamine (1.0-1.2 eq) to the solution to liberate the free base. Subsequently, add acetylacetone (1.0 eq) and a catalytic amount of glacial acetic acid.
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure 1-cyclobutyl-3,5-dimethylpyrazole.[1]
Quantitative Data for Pyrazole Synthesis:
| Product | Reagents | Conditions | Yield | Melting Point (°C) | Spectroscopic Data |
| 1-Cyclobutyl-3,5-dimethylpyrazole | This compound, Acetylacetone | Reflux in Ethanol | High | N/A | N/A |
Note: Specific yield and characterization data for this exact compound were not found in the searched literature. The table reflects the expected outcome based on general Knorr pyrazole synthesis protocols.
The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.
1,2,4-Triazole Synthesis
This compound can be utilized in the synthesis of 1,2,4-triazole derivatives. A common method involves the reaction with a carboxylic acid or its derivative, often in the presence of a dehydrating agent or under forcing conditions.
This protocol details the synthesis of 3-amino-5-cyclobutyl-1,2,4-triazole from aminoguanidine bicarbonate and cyclobutanecarboxylic acid under microwave irradiation.[2] While this specific example does not directly start from this compound, it demonstrates a viable route to a cyclobutyl-substituted triazole, and this compound could be used in analogous reactions with other C1 synthons. A more direct, albeit general, method involves the reaction of a hydrazine with formamide.
General Procedure for 1-Substituted-1,2,4-triazole Synthesis:
A suspension of the appropriate hydrazine hydrochloride (e.g., this compound hydrochloride) in formamide is heated. After cooling, the mixture is worked up by extraction and purified by column chromatography.
Materials:
-
Aminoguanidine bicarbonate
-
Cyclobutanecarboxylic acid
-
Microwave reactor
Procedure:
-
A mixture of aminoguanidine bicarbonate and cyclobutanecarboxylic acid is subjected to controlled microwave synthesis conditions in a sealed reaction vial.
-
The reaction progress is monitored, and upon completion, the product is isolated and purified.
Quantitative Data for 3-Amino-5-cyclobutyl-1,2,4-triazole Synthesis: [2]
| Product | Reagents | Conditions | Yield | Melting Point (°C) | Spectroscopic Data |
| 3-Amino-5-cyclobutyl-1,2,4-triazole | Aminoguanidine bicarbonate, Cyclobutanecarboxylic acid | Microwave Synthesis | 70% | 173-174 | IR (cm⁻¹): 3414, 3321, 3213, 2970, 2939, 2858, 1620, 1543. ¹H NMR (δ, ppm): 1.83 (m, 1H), 1.92 (m, 1H), 2.18 (m, 4H), 3.34 (m, 1H), 5.67 (br, 2H), 11.90 (br, 1H). ¹³C NMR (δ, ppm): 18.11, 27.36 (2C), 39.24, 158.97, 162.43. |
The synthesis of a 1,2,4-triazole ring from a hydrazine and formamide involves a series of condensation and cyclization steps.
Pyridazine and Pyridazinone Synthesis
This workflow outlines the general steps for the synthesis of a pyridazinone, which can be applied to the reaction of this compound with a suitable γ-ketoacid.
Applications in Drug Discovery
The incorporation of the cyclobutyl moiety into heterocyclic scaffolds can significantly impact the biological activity and pharmacokinetic properties of a molecule. The conformational constraint and increased lipophilicity imparted by the cyclobutyl group are advantageous in drug design. Pyrazoles, triazoles, and pyridazines are prevalent in a wide range of pharmaceuticals, exhibiting activities such as anti-inflammatory, anticancer, antiviral, and antimicrobial effects. The synthesis of cyclobutyl-substituted analogues of these important heterocycles is a promising strategy for the discovery of novel drug candidates.
Conclusion
This compound is a valuable and somewhat underutilized reagent in heterocyclic synthesis. While its application in the preparation of pyrazoles is well-grounded in classical synthetic methodology, its potential for the synthesis of other important heterocyclic systems like triazoles and pyridazines warrants further exploration. The detailed protocols and mechanistic insights provided in this guide aim to equip researchers with the necessary information to effectively employ this compound in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and drug discovery.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using Cyclobutylhydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of pyrazole derivatives utilizing cyclobutylhydrazine. The inclusion of a cyclobutyl moiety can introduce unique conformational constraints and lipophilic characteristics, which are advantageous in the design of novel therapeutic agents. Pyrazole derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4]
Introduction to Pyrazole Synthesis with this compound
The primary and most straightforward method for synthesizing N-substituted pyrazoles is the Paal-Knorr synthesis. This reaction involves the cyclocondensation of a substituted hydrazine, in this case, this compound, with a 1,3-dicarbonyl compound. The reaction proceeds through the nucleophilic attack of the hydrazine onto the two carbonyl carbons, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[1]
The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents onto the pyrazole ring, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.
Experimental Protocols
While specific literature examples detailing the use of this compound in pyrazole synthesis are not abundant, the following protocols are based on well-established procedures for the synthesis of substituted pyrazoles and can be adapted for this compound.
Protocol 1: Synthesis of 1-Cyclobutyl-3,5-dimethylpyrazole
This protocol describes the synthesis of 1-cyclobutyl-3,5-dimethylpyrazole from the reaction of this compound with acetylacetone (pentane-2,4-dione).
Materials:
-
This compound (or its hydrochloride salt)
-
Acetylacetone (Pentane-2,4-dione)
-
Ethanol
-
Triethylamine (if using hydrochloride salt)
-
Glacial Acetic Acid (optional, as catalyst)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 eq) in ethanol.
-
Reagent Addition:
-
If using this compound, add it dropwise (1.0-1.2 eq) to the ethanolic solution of acetylacetone.
-
If using this compound hydrochloride, add the salt (1.0-1.2 eq) and triethylamine (1.1-1.3 eq) to the solution.
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
-
Extraction:
-
Wash the ethyl acetate solution sequentially with saturated sodium bicarbonate solution and then with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure 1-cyclobutyl-3,5-dimethylpyrazole.
General Experimental Workflow:
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the synthesis of N-substituted pyrazoles, which can be adapted for reactions with this compound.
| Entry | Hydrazine Derivative | 1,3-Dicarbonyl Compound | Solvent | Conditions | Time (h) | Yield (%) |
| 1 | This compound | Acetylacetone | Ethanol | Reflux | 2-6 | 75-90 (estimated) |
| 2 | This compound HCl | Acetylacetone | Ethanol / Et3N | Reflux | 4-8 | 70-85 (estimated) |
| 3 | This compound | 1-Phenylbutane-1,3-dione | Acetic Acid | 100 °C | 1-3 | 70-85 (estimated) |
| 4 | This compound | Ethyl Acetoacetate | Ethanol | Room Temp | 12-24 | 65-80 (estimated) |
Note: Yields are estimated based on similar reactions and may vary based on the specific substrate and reaction scale.
Applications in Drug Development
Cyclobutyl-substituted pyrazole derivatives are of significant interest in medicinal chemistry. Patent literature indicates their potential as inhibitors of various protein kinases.[5] Protein kinases are crucial mediators of intracellular signal transduction, and their dysregulation is implicated in diseases such as cancer.
Potential Signaling Pathway Inhibition
Many pyrazole derivatives have been shown to inhibit protein kinases involved in cancer cell proliferation and survival, such as Aurora A kinase.[5] The diagram below illustrates a simplified signaling pathway that could be targeted by a cyclobutyl-pyrazole derivative.
The cyclobutyl moiety can potentially enhance the binding affinity and selectivity of the pyrazole scaffold for the ATP-binding pocket of the target kinase.
Conclusion
The synthesis of pyrazole derivatives using this compound offers a promising avenue for the development of novel therapeutic agents. The Paal-Knorr condensation provides a versatile and efficient method for accessing a wide range of substituted pyrazoles. The unique structural features of the cyclobutyl group may confer advantageous pharmacokinetic and pharmacodynamic properties. Further research into the biological activities of these compounds, particularly as kinase inhibitors, is warranted. The protocols and information presented here provide a solid foundation for researchers to explore the synthesis and utility of this interesting class of pyrazole derivatives.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patents.justia.com [patents.justia.com]
Application Notes and Protocols for the Use of Cyclobutylhydrazine in Triazolone Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazolone derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The incorporation of a cyclobutyl moiety onto the triazolone scaffold can impart unique physicochemical properties, potentially enhancing biological efficacy and metabolic stability. This document provides detailed application notes and experimental protocols for the synthesis of 4-cyclobutyl-2,4-dihydro-3H-1,2,4-triazol-3-one using cyclobutylhydrazine hydrochloride as a key starting material. The protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and medicinal chemistry.
Overview of Synthetic Strategy
The formation of the 4-cyclobutyl-1,2,4-triazol-3-one ring system is achieved through a two-step process. The first step involves the formation of a semicarbazide intermediate by reacting this compound with an isocyanate equivalent. The subsequent and key step is an intramolecular cyclization of the semicarbazide under basic conditions to yield the desired triazolone. This method is a common and effective way to synthesize 4-substituted-1,2,4-triazol-3-ones.[1]
Data Presentation
Table 1: Reactants and Stoichiometry for the Synthesis of 4-Cyclobutyl-1-(aminocarbonyl)semicarbazide
| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| This compound hydrochloride | 124.60 | 0.01 | 1.0 | 1.25 g |
| Sodium Bicarbonate | 84.01 | 0.01 | 1.0 | 0.84 g |
| Potassium Isocyanate | 81.12 | 0.011 | 1.1 | 0.89 g |
| Deionized Water | 18.02 | - | - | 20 mL |
| Isopropanol | 60.10 | - | - | 10 mL |
Table 2: Reactants and Stoichiometry for the Cyclization to 4-Cyclobutyl-2,4-dihydro-3H-1,2,4-triazol-3-one
| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 4-Cyclobutyl-1-(aminocarbonyl)semicarbazide | 158.18 | 0.008 | 1.0 | (Assuming ~80% yield from Step 1) |
| Sodium Hydroxide | 40.00 | 0.016 | 2.0 | 0.64 g |
| Deionized Water | 18.02 | - | - | 20 mL |
Experimental Protocols
Protocol 1: Synthesis of 4-Cyclobutyl-1-(aminocarbonyl)semicarbazide (Intermediate)
This protocol details the formation of the semicarbazide intermediate.
Materials and Reagents:
-
This compound hydrochloride
-
Sodium Bicarbonate (NaHCO₃)
-
Potassium Isocyanate (KOCN)
-
Deionized Water
-
Isopropanol
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask, add this compound hydrochloride (1.25 g, 0.01 mol) and deionized water (10 mL).
-
Stir the mixture until the solid is completely dissolved.
-
Carefully add sodium bicarbonate (0.84 g, 0.01 mol) portion-wise to neutralize the hydrochloride. Effervescence will be observed.
-
In a separate beaker, dissolve potassium isocyanate (0.89 g, 0.011 mol) in deionized water (10 mL).
-
Slowly add the potassium isocyanate solution to the this compound solution at room temperature with continuous stirring.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the white solid by vacuum filtration using a Buchner funnel and wash with a small amount of cold isopropanol.
-
Dry the product under vacuum to obtain 4-cyclobutyl-1-(aminocarbonyl)semicarbazide.
Protocol 2: Synthesis of 4-Cyclobutyl-2,4-dihydro-3H-1,2,4-triazol-3-one
This protocol describes the base-catalyzed cyclization of the semicarbazide intermediate to the final triazolone product.
Materials and Reagents:
-
4-Cyclobutyl-1-(aminocarbonyl)semicarbazide
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide (0.64 g, 0.016 mol) in deionized water (20 mL).
-
Add the 4-cyclobutyl-1-(aminocarbonyl)semicarbazide (from the previous step, assuming ~0.008 mol) to the sodium hydroxide solution.
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution to pH ~7 by dropwise addition of concentrated hydrochloric acid.
-
Cool the neutralized solution in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 4-cyclobutyl-2,4-dihydro-3H-1,2,4-triazol-3-one.
-
Dry the purified product under vacuum.
Mandatory Visualizations
Logical Workflow for Triazolone Synthesis
Caption: A logical workflow diagram illustrating the two-step synthesis of 4-cyclobutyl-2,4-dihydro-3H-1,2,4-triazol-3-one.
Potential Signaling Pathway Modulation by Triazolone Derivatives
Caption: A generalized diagram of potential signaling pathway modulation by N-cyclobutyl triazolone derivatives.
Concluding Remarks
The protocols provided herein offer a robust and reproducible method for the synthesis of 4-cyclobutyl-2,4-dihydro-3H-1,2,4-triazol-3-one. The resulting compound can serve as a valuable building block for the development of novel therapeutic agents. The diverse biological activities associated with the 1,2,4-triazole core suggest that N-cyclobutyl substituted analogs may exhibit interesting pharmacological profiles, warranting further investigation into their mechanisms of action and potential applications in drug discovery.
References
Application Notes and Protocols for the Reaction of Cyclobutylhydrazine with 1,3-Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of pyrazoles, a class of heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals, is a cornerstone of medicinal chemistry. The Knorr pyrazole synthesis, a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, remains one of the most common and efficient methods for constructing the pyrazole ring.[1][2][3][4][5][6] This application note focuses on the use of cyclobutylhydrazine in the Knorr synthesis to produce N-cyclobutyl-substituted pyrazoles. The incorporation of a cyclobutyl moiety can impart unique physicochemical properties to the resulting molecules, such as increased lipophilicity and conformational constraint, which can be advantageous in drug design and development.[1]
Reaction Principle and Mechanism
The reaction proceeds via a cyclocondensation mechanism. Initially, one of the nitrogen atoms of this compound performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration to form the stable, aromatic pyrazole ring.[1] When an unsymmetrical 1,3-dicarbonyl compound is used, the reaction can potentially yield two regioisomers. The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[1]
Applications in Drug Discovery and Development
The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. The introduction of a cyclobutyl group can modulate a compound's pharmacokinetic and pharmacodynamic properties. The enhanced lipophilicity can improve membrane permeability and oral bioavailability, while the conformational rigidity can lead to higher binding affinity and selectivity for biological targets.[7] Therefore, the synthesis of novel cyclobutyl-substituted pyrazoles is a promising strategy for the development of new therapeutic agents with improved properties.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates and scales.
General Protocol for the Synthesis of 1-Cyclobutyl-3,5-disubstituted-1H-pyrazoles
This protocol describes the reaction of this compound with a generic 1,3-dicarbonyl compound.
Materials:
-
This compound (or its hydrochloride salt)
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, dibenzoylmethane)
-
Solvent (e.g., ethanol, glacial acetic acid)
-
Acid catalyst (optional, e.g., a few drops of glacial acetic acid if not used as the solvent)
-
Base (e.g., triethylamine, if using a hydrazine salt)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (for extraction)
-
Hexane (for crystallization/purification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Reagent Addition: Add this compound (1.0-1.2 eq) to the solution. If using this compound hydrochloride, add an equivalent of a base like triethylamine. A catalytic amount of glacial acetic acid can be added if ethanol is the solvent.
-
Reaction: Stir the mixture at room temperature or heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure cyclobutyl-substituted pyrazole.[1]
Example Protocol: Synthesis of 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole from Acetylacetone
This specific protocol is an adaptation of the general method for the synthesis of 1-cyclobutyl-3,5-dimethyl-1H-pyrazole.[7]
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve acetylacetone (1.0 eq) in ethanol.
-
Add this compound (1.1 eq) to the solution, followed by a few drops of glacial acetic acid.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Perform an aqueous work-up as described in the general protocol.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain 1-cyclobutyl-3,5-dimethyl-1H-pyrazole as a pure compound.
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the synthesis of pyrazoles from this compound and various 1,3-dicarbonyl compounds. Please note that yields are representative and may vary based on the specific substrate and reaction scale optimization.
| 1,3-Dicarbonyl Compound | Product | Solvent | Catalyst | Temperature | Typical Yield (%) |
| Acetylacetone | 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole | Ethanol | Acetic Acid | Reflux | High |
| Ethyl Acetoacetate | 1-Cyclobutyl-3-methyl-1H-pyrazol-5(4H)-one / 1-Cyclobutyl-5-methyl-1H-pyrazol-3(2H)-one | Ethanol | Acetic Acid | Reflux | Good to High |
| Dibenzoylmethane | 1-Cyclobutyl-3,5-diphenyl-1H-pyrazole | Acetic Acid | - | Reflux | Good to High |
| 2-Chloro-1-cyclobutyl-butane-1,3-dione | 4-Chloro-3-cyclobutyl-5-methyl-1H-pyrazole (with hydrazine) | Ethanol | Acetic Acid | Reflux | Good |
Visualizations
Caption: Experimental workflow for the synthesis of N-cyclobutyl pyrazoles.
Caption: Generalized reaction pathway for Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Knorr Pyrazole Synthesis [drugfuture.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole [smolecule.com]
One-Pot Synthesis Using Cyclobutylhydrazine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of heterocyclic compounds utilizing cyclobutylhydrazine hydrochloride. This approach offers a streamlined and efficient alternative to traditional multi-step synthetic procedures, making it a valuable tool in medicinal chemistry and drug discovery.
Application Notes
One-pot syntheses, also known as tandem or domino reactions, are chemical processes in which multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates. This methodology offers significant advantages, including reduced reaction times, lower consumption of solvents and reagents, and decreased waste generation, aligning with the principles of green chemistry. Multicomponent reactions (MCRs), a prominent class of one-pot syntheses, are particularly powerful as they bring together three or more reactants in a single step to generate complex molecules with high atom economy.[1][2]
This compound hydrochloride is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various nitrogen-containing heterocyclic compounds.[3] The cyclobutyl moiety can introduce unique conformational constraints and lipophilicity to the final molecule, which can be advantageous in modulating pharmacokinetic and pharmacodynamic properties in drug candidates. Its application extends to the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties.[3]
The primary application of this compound hydrochloride in one-pot synthesis is in the construction of heterocyclic scaffolds, such as pyrazoles and triazoles, which are prevalent in many biologically active compounds. For instance, the pyrazole core is found in numerous drugs with a wide range of activities.[4] Similarly, the 1,2,4-triazole scaffold is a core moiety in a substantial number of marketed and investigational drugs, including antifungal, anticancer, and anti-inflammatory agents.[3]
The one-pot synthesis of these heterocycles often involves the condensation of a hydrazine derivative with other suitable building blocks, such as dicarbonyl compounds or their equivalents, followed by a cyclization and often an aromatization step. The use of this compound hydrochloride in such reactions allows for the direct incorporation of the cyclobutyl group onto the heterocyclic core in a single, efficient operation.
Key One-Pot Synthesis Application: Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles
A notable application of this compound hydrochloride is in the three-component, one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles. This reaction involves the coupling of an amidine with a carboxylic acid, followed by cyclization with a hydrazine, in this case, this compound. This methodology has been successfully implemented in parallel synthesis for the generation of large chemical libraries for drug discovery.[3]
Quantitative Data Summary
The following table summarizes the quantitative data for a specific example of a one-pot synthesis utilizing this compound.
| Product Name | Starting Materials | Reagents/Conditions | Yield | Reference |
| 1-Cyclobutyl-3-(3-methoxybenzyl)-5-(4-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole | 4-methyl-1H-pyrazole-3-carboxamidine, 2-(3-methoxyphenyl)acetic acid, 1-cyclobutylhydrazine | HATU, DIPEA, DMF; then heat | 62% | [3] |
Experimental Protocols
General Protocol for the One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles
This protocol is a general procedure based on the successful synthesis of 1-Cyclobutyl-3-(3-methoxybenzyl)-5-(4-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole.[3]
Materials:
-
Amidine hydrochloride (1.0 mmol)
-
Carboxylic acid (1.2 mmol)
-
This compound hydrochloride (or other monosubstituted hydrazine) (1.0 mmol)
-
N,N'-Diisopropylethylamine (DIPEA) (3.0 mmol)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amidine hydrochloride (1.0 mmol) and the carboxylic acid (1.2 mmol) in DMF (5 mL), add DIPEA (3.0 mmol).
-
Add HATU (1.1 mmol) to the mixture and stir at room temperature for 30 minutes.
-
Add the monosubstituted hydrazine (e.g., this compound hydrochloride, 1.0 mmol) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure 1,3,5-trisubstituted 1,2,4-triazole.
Visualizations
Experimental Workflow for the Three-Component Synthesis of 1,2,4-Triazoles
Caption: Workflow for the one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles.
Signaling Pathway Analogy: Logic Flow of the One-Pot Reaction
Caption: Logical flow of the three-component one-pot reaction.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Cyclobutylhydrazine: A Versatile Reagent for the Synthesis of Bioactive Hydrazones
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclobutylhydrazine and its salts have emerged as valuable reagents in organic synthesis, particularly for the preparation of cyclobutylhydrazones. These hydrazones serve as crucial intermediates in the development of a diverse range of biologically active molecules. The incorporation of the cyclobutyl moiety can significantly influence the physicochemical and pharmacological properties of the parent molecule, often leading to improved metabolic stability, enhanced binding affinity to target proteins, and favorable pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the synthesis of hydrazones using this compound, with a focus on its application in the discovery of kinase inhibitors.
Key Applications
This compound derivatives are instrumental in the synthesis of compounds targeting various enzymes and receptors. A notable application is in the development of Bruton's tyrosine kinase (BTK) inhibitors . BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[1][2] Dysregulation of this pathway is implicated in several B-cell malignancies.[1] Cyclobutylhydrazone-containing compounds have been designed to target the active site of BTK, thereby inhibiting its kinase activity and disrupting the downstream signaling cascade that promotes cancer cell growth.[1][2]
General Reaction Scheme for Cyclobutylhydrazone Synthesis
The synthesis of cyclobutylhydrazones typically involves the condensation reaction between this compound (or its hydrochloride salt) and a carbonyl compound (an aldehyde or a ketone). The reaction is often catalyzed by an acid and proceeds via a nucleophilic addition-elimination mechanism.
Caption: General reaction mechanism for hydrazone synthesis.
Experimental Protocols
The following protocols provide examples of the synthesis of cyclobutylhydrazones. While specific reaction conditions may vary depending on the substrate, these examples offer a general guideline for researchers.
Protocol 1: Synthesis of a Pyrazole-Substituted Cyclobutylhydrazone
This protocol describes the synthesis of a cyclobutylhydrazone derivative that can serve as a precursor for kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound hydrochloride
-
1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-one
-
Ethanol (EtOH)
-
Acetic acid (catalytic amount)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-one (1.0 eq) in ethanol, add this compound hydrochloride (1.2 eq).
-
Add a catalytic amount of acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclobutylhydrazone.
Quantitative Data (Exemplary):
| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield |
| 1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-one | This compound HCl | Ethanol | Reflux | 4-6 hours | 85-95% |
Characterization Data (Exemplary):
-
¹H NMR (400 MHz, CDCl₃) δ: 7.95 (d, J = 2.4 Hz, 1H), 7.80-7.75 (m, 4H), 7.65 (d, J = 1.6 Hz, 1H), 6.48 (t, J = 2.0 Hz, 1H), 3.85-3.75 (m, 1H), 2.35-2.25 (m, 2H), 2.15-2.05 (m, 2H), 1.90-1.70 (m, 2H), 1.65 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 148.5, 141.8, 139.2, 134.5, 126.7, 126.3, 119.4, 108.2, 57.1, 30.1, 17.8, 14.2.
Protocol 2: General Procedure for the Synthesis of Aromatic Cyclobutylhydrazones
This protocol outlines a general method for the condensation of this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Glacial acetic acid (optional, catalytic)
Procedure:
-
Dissolve the substituted benzaldehyde (1.0 eq) in methanol or ethanol.
-
Add this compound (1.1 eq) to the solution.
-
If necessary, add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or reflux, monitoring by TLC.
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Quantitative Data (Exemplary):
| Aldehyde | Solvent | Temperature | Reaction Time | Yield |
| 4-Chlorobenzaldehyde | Methanol | Room Temp. | 2-4 hours | >90% |
| 4-Methoxybenzaldehyde | Ethanol | Reflux | 1-2 hours | >95% |
Logical Relationships and Signaling Pathways
Role of the Cyclobutyl Moiety in Drug Design
The incorporation of a cyclobutyl group into a drug candidate can be a strategic decision to optimize its pharmacological properties.
Caption: Role of the cyclobutyl group in drug design.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Cyclobutylhydrazone derivatives can act as inhibitors of BTK, a critical enzyme in the B-cell receptor signaling pathway. Inhibition of BTK blocks downstream signaling, leading to decreased B-cell proliferation and survival.[1][2]
Caption: BTK signaling pathway and inhibitor action.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of hydrazones with significant potential in drug discovery. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of novel cyclobutylhydrazone derivatives. The unique properties conferred by the cyclobutyl moiety make it an attractive scaffold for the design of potent and selective inhibitors of various biological targets, including kinases such as BTK. Further exploration of cyclobutylhydrazones is warranted to unlock their full therapeutic potential.
References
Application Notes and Protocols: The Use of Cyclobutylhydrazine in the Development of Potent and Selective PDE9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of cyclobutylhydrazine in the synthesis and development of phosphodiesterase 9 (PDE9) inhibitors. This document includes detailed synthetic protocols, data on inhibitor potency, and methodologies for assessing enzyme inhibition, aimed at facilitating research and development in this therapeutic area.
Introduction to PDE9 and Its Inhibition
Phosphodiesterase 9 (PDE9) is a cGMP-specific phosphodiesterase that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP). The cGMP signaling pathway is integral to various physiological processes, including neuronal function, cardiovascular homeostasis, and metabolic regulation. Dysregulation of this pathway has been implicated in several disorders, including Alzheimer's disease, schizophrenia, and heart failure. Inhibition of PDE9 leads to an elevation of cGMP levels, thereby enhancing cGMP/PKG signaling, which is a promising therapeutic strategy for these conditions.
The development of potent and selective PDE9 inhibitors is a key focus in medicinal chemistry. The pyrazolopyrimidine scaffold has emerged as a privileged structure for targeting PDE9. Incorporation of a cyclobutyl moiety, often introduced via this compound, has been shown to be a valuable strategy in optimizing the potency and pharmacokinetic properties of these inhibitors.
The cGMP Signaling Pathway and the Role of PDE9
The following diagram illustrates the canonical cGMP signaling pathway and the intervention point of PDE9 inhibitors.
Caption: The cGMP signaling pathway and the role of PDE9 inhibition.
Synthetic Workflow for Cyclobutyl Pyrazolopyrimidine PDE9 Inhibitors
The general workflow for the development of cyclobutyl-containing PDE9 inhibitors using this compound is outlined below. This process begins with the synthesis of the core heterocyclic structure and proceeds through biological evaluation.
Application of Cyclobutylhydrazine Scaffolds in Anti-Cancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of anti-cancer drug discovery, the exploration of novel chemical scaffolds that can yield compounds with high efficacy and selectivity is paramount. While the specific compound "cyclobutylhydrazine" is not extensively documented in current literature as a standalone anti-cancer agent, its constituent moieties—the cyclobutyl group and the hydrazine/hydrazide/hydrazone functionality—are well-established pharmacophores in medicinal chemistry. This document explores the potential application of this compound-based scaffolds in oncology by dissecting the known anti-cancer activities of each component. We provide a theoretical framework for their combined use, along with detailed experimental protocols for the synthesis and evaluation of such hypothetical derivatives.
The cyclobutyl ring , a four-membered carbocycle, is increasingly utilized in drug design to impart unique conformational constraints and improve physicochemical properties. Its rigid, puckered structure can orient substituents in precise spatial arrangements, enhancing binding affinity to target proteins. Furthermore, the cyclobutyl moiety can serve as a metabolically stable linker or a key component of a pharmacophore, as seen in some platinum-based anti-cancer drugs and kinase inhibitors.[1]
The hydrazine, hydrazide, and hydrazone functionalities are versatile linkers and pharmacophoric elements that are present in a multitude of biologically active compounds. Hydrazone derivatives, in particular, have demonstrated a broad spectrum of anti-cancer activities, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.[1][2][3][4][5] Their ability to form stable complexes with metal ions and participate in hydrogen bonding makes them attractive for interacting with various biological targets.[3][6][7]
This application note will therefore provide a comprehensive overview of the rationale for exploring this compound derivatives in anti-cancer drug discovery, supported by quantitative data from related compounds, detailed experimental protocols, and visualizations of relevant biological pathways.
Data Presentation: Anti-Cancer Activity of Hydrazone and Cyclobutyl-Containing Compounds
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various hydrazone derivatives and the context of some cyclobutyl-containing anti-cancer agents. This data provides a benchmark for the potential potency of novel this compound-based compounds.
Table 1: In Vitro Anti-Cancer Activity of Selected Hydrazone Derivatives
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-Acyl Hydrazones | Compound 7a | MCF-7 (Breast) | 7.52 ± 0.32 | [2] |
| N-Acyl Hydrazones | Compound 7a | PC-3 (Prostate) | 10.19 ± 0.52 | [2] |
| Hydrazones with 4-methylsulfonylbenzene | Compound 20 | Mean of 59 cell lines | 0.26 | [1] |
| Hydrazones with 4-methylsulfonylbenzene | Compound 16 | EGFR Inhibition | 0.2 | [1] |
| Hydrazones with 4-methylsulfonylbenzene | Compound 20 | HER2 Inhibition | 0.07 | [1] |
| Hydrazide-hydrazones | Compound 3h (with pyrrole ring) | PC-3 (Prostate) | 1.32 | [8] |
| Hydrazide-hydrazones | Compound 3h (with pyrrole ring) | MCF-7 (Breast) | 2.99 | [8] |
| Hydrazide-hydrazones | Compound 3h (with pyrrole ring) | HT-29 (Colon) | 1.71 | [8] |
| Diphenylamine-pyrrolidin-2-one-hydrazones | Various derivatives | PPC-1 (Prostate) & IGR39 (Melanoma) | 2.5 - 20.2 | [9][10] |
| Salicylic acid hydrazide hydrazones | Compound 3e | TRKA Inhibition | 0.111 | [11] |
| Salicylic acid hydrazide hydrazones | Compound 11 | TRKA Inhibition | 0.614 | [11] |
Table 2: Examples of Cyclobutyl-Containing Anti-Cancer Agents
| Compound Name | Mechanism of Action | Therapeutic Application | Reference |
| Carboplatin | Platinum-based DNA alkylating agent | Ovarian, lung, head and neck cancers | [1] |
| Various Kinase Inhibitors | Scaffolds for kinase inhibition | Targeted cancer therapy | [1] |
Signaling Pathways and Potential Mechanisms of Action
Hydrazone derivatives have been shown to modulate several key signaling pathways implicated in cancer progression. A hypothetical this compound derivative could potentially interact with these pathways, with the cyclobutyl moiety influencing binding affinity and selectivity.
Caption: Potential mechanisms of action for a this compound derivative.
Experimental Protocols
The following are representative protocols for the synthesis and in vitro evaluation of novel this compound derivatives.
Protocol 1: Synthesis of a Cyclobutyl-Hydrazone Derivative
This protocol describes a general two-step synthesis of a hydrazone derivative incorporating a cyclobutyl moiety.
Caption: General synthetic workflow for cyclobutyl-hydrazone derivatives.
Materials:
-
Cyclobutanecarboxylic acid
-
Thionyl chloride (SOCl2)
-
Methanol (anhydrous)
-
Hydrazine hydrate
-
Ethanol
-
Substituted aromatic or heterocyclic aldehyde/ketone
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of Cyclobutanecarbohydrazide (Intermediate): a. To a solution of cyclobutanecarboxylic acid in anhydrous methanol, add thionyl chloride dropwise at 0°C. b. Reflux the mixture for 4-6 hours. c. Remove the solvent under reduced pressure to obtain the methyl cyclobutanecarboxylate. d. Dissolve the crude ester in ethanol and add hydrazine hydrate. e. Reflux the mixture for 8-12 hours. f. Cool the reaction mixture and collect the precipitated cyclobutanecarbohydrazide by filtration. Purify by recrystallization from ethanol.
-
Synthesis of the Final Cyclobutyl-Hydrazone Derivative: a. Dissolve the cyclobutanecarbohydrazide and an equimolar amount of the desired aldehyde or ketone in ethanol. b. Add a catalytic amount of glacial acetic acid. c. Reflux the mixture for 2-4 hours, monitoring the reaction by TLC. d. Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. e. Purify the crude product by recrystallization or column chromatography. f. Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of synthesized this compound derivatives against cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-cancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Conclusion
The strategic combination of the cyclobutyl moiety and the hydrazine/hydrazone functionality presents a promising, yet underexplored, avenue in the quest for novel anti-cancer agents. The cyclobutyl ring can provide a rigid scaffold to optimize ligand-target interactions, while the hydrazone group offers versatile chemical handles and proven anti-cancer activity. The provided protocols for synthesis and in vitro evaluation serve as a foundational framework for researchers to explore the potential of this compound derivatives. Future studies should focus on synthesizing a library of these compounds and screening them against a panel of cancer cell lines to elucidate their structure-activity relationships and identify lead candidates for further preclinical development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 8. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kina se A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solvent Effects on Cyclobutylhydrazine Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to understanding and quantifying the influence of solvent properties on the reaction kinetics of cyclobutylhydrazine. The protocols outlined herein are designed to be adaptable for various reactants and analytical techniques, with a primary focus on UV-Visible spectrophotometry.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The kinetics of its reactions, such as condensations with carbonyl compounds to form hydrazones, are often highly dependent on the reaction medium. The choice of solvent can significantly alter reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.[1] A thorough understanding of these solvent effects is crucial for optimizing reaction conditions, improving yields, and controlling reaction pathways in drug development and process chemistry.
This application note describes a protocol for studying the kinetics of the reaction between this compound and a model electrophile (e.g., benzaldehyde) in various solvents. By monitoring the reaction progress under pseudo-first-order conditions, key kinetic parameters can be determined, providing insight into the reaction mechanism.
Hypothetical Reaction and Data
For the purpose of these notes, we will consider the reaction of this compound with benzaldehyde to form the corresponding hydrazone. The reaction progress can be monitored by observing the appearance of the hydrazone product, which typically has a strong UV absorbance at a wavelength distinct from the reactants.
Reaction: this compound + Benzaldehyde → Cyclobutylidenehydrazinebenzaldehyde
Table 1: Hypothetical Kinetic and Thermodynamic Data for the Reaction of this compound with Benzaldehyde at 298 K in Various Solvents.
| Solvent | Dielectric Constant (ε) at 298 K | k (10⁻³ M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |
| n-Hexane | 1.88 | 1.2 | 55.2 | -120 | 90.9 |
| Dichloromethane | 8.93 | 15.8 | 48.5 | -105 | 79.8 |
| Acetone | 20.7 | 45.3 | 42.1 | -95 | 70.4 |
| Ethanol | 24.5 | 88.6 | 38.9 | -88 | 65.1 |
| Acetonitrile | 37.5 | 155.2 | 35.4 | -80 | 59.2 |
| DMSO | 46.7 | 210.4 | 32.8 | -75 | 55.1 |
| Water | 80.1 | 350.1 | 28.5 | -65 | 47.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is designed to reflect common trends observed in solvent-dependent reaction kinetics.
Experimental Protocols
The following protocol details the use of UV-Visible spectrophotometry for determining the reaction kinetics. This method is widely applicable, particularly when a chromophore is formed or consumed during the reaction.[2][3][4]
3.1. Materials and Equipment
-
This compound (high purity)
-
Benzaldehyde (or other suitable electrophile, freshly distilled)
-
A range of anhydrous solvents (e.g., n-Hexane, Dichloromethane, Acetone, Ethanol, Acetonitrile, DMSO, Water)
-
UV-Visible Spectrophotometer with temperature control[5]
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Thermostatic water bath
-
Stopwatch
3.2. Reagent Preparation
-
Stock Solution of this compound: Prepare a stock solution of this compound (e.g., 0.1 M) in a chosen solvent. Due to the potential for degradation, it is advisable to prepare this solution fresh daily.
-
Stock Solution of Benzaldehyde: Prepare a stock solution of benzaldehyde (e.g., 1.0 M) in the same solvent.
-
Reaction Solutions: For each kinetic run, prepare a solution of this compound at the desired concentration (e.g., 1 x 10⁻⁴ M) in the reaction solvent. This is achieved by diluting the stock solution.
3.3. Kinetic Measurement Procedure
-
Wavelength Determination: Determine the wavelength of maximum absorbance (λ_max) for the hydrazone product in each solvent by allowing a concentrated reaction mixture to proceed to completion and then recording its UV-Vis spectrum.
-
Temperature Equilibration: Set the spectrophotometer's cell holder to the desired temperature (e.g., 298 K) and allow it to stabilize. Also, place the reactant solutions in a thermostatic water bath at the same temperature.
-
Initiation of Reaction:
-
Pipette the this compound solution into a quartz cuvette and place it in the spectrophotometer.
-
To initiate the reaction, add a small volume of the concentrated benzaldehyde stock solution to the cuvette, ensuring that the concentration of benzaldehyde is in large excess (at least 10-fold) of the this compound concentration to maintain pseudo-first-order conditions.
-
Immediately after addition, cap the cuvette, mix thoroughly by inverting, and start recording the absorbance at the predetermined λ_max as a function of time.
-
-
Data Collection: Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance value becomes constant).
-
Repeat for Each Solvent: Repeat the kinetic measurements for each solvent listed in Table 1.
3.4. Data Analysis
-
Pseudo-First-Order Rate Constant (k_obs): Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t, and A_∞ is the absorbance at the completion of the reaction. The slope of this plot will be -k_obs.
-
Second-Order Rate Constant (k): The second-order rate constant (k) is then calculated using the equation: k = k_obs / [Benzaldehyde], where [Benzaldehyde] is the concentration of the excess reagent.
-
Activation Parameters: To determine the activation parameters (ΔH‡, ΔS‡, and ΔG‡), the experiment should be repeated at several different temperatures. The Eyring equation can then be used by plotting ln(k/T) versus 1/T.
Visualizations
4.1. Conceptual Flow of Solvent Effects
The following diagram illustrates the relationship between solvent properties and their impact on reaction kinetics. Polar and protic solvents can stabilize charged transition states, thereby lowering the activation energy and accelerating the reaction rate.
Caption: Logical flow of solvent properties influencing reaction kinetics.
4.2. Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for determining the reaction kinetics of this compound.
Caption: Step-by-step workflow for the kinetic study.
References
Application Notes and Protocols for Catalytic Cyclobutylhydrazine Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for catalytic condensation reactions involving cyclobutylhydrazine. Given the specificity of this substrate, the following protocols and data are based on well-established catalytic methods for hydrazine condensations, which are broadly applicable. This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of diverse bioactive molecules and pharmaceuticals, including anti-cancer agents.[1] Condensation reactions are fundamental for converting this hydrazine into more complex hydrazones and N-cyclobutyl heterocyclic systems.
Application Note 1: Acid-Catalyzed Synthesis of Cyclobutylhydrazones
Introduction: The condensation of this compound with aldehydes and ketones is a straightforward and high-yielding method to produce cyclobutylhydrazones. This reaction is typically catalyzed by a Brønsted acid, which activates the carbonyl group towards nucleophilic attack by the hydrazine. The resulting hydrazones are stable intermediates that can be isolated or used in situ for subsequent cyclization reactions. Common catalysts include acetic acid and sulfuric acid in catalytic amounts, often using an alcoholic solvent.[2]
Reaction Scheme:
Figure 1: General scheme for the acid-catalyzed condensation of this compound with a carbonyl compound (R1, R2 = H, Alkyl, Aryl) to form a cyclobutylhydrazone.
Data Summary: The following table summarizes representative conditions for the acid-catalyzed synthesis of cyclobutylhydrazones from various carbonyl compounds. Yields are typically high for this transformation.
| Entry | Carbonyl Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid (10) | Ethanol | 25 | 2 | 95 |
| 2 | Acetophenone | H₂SO₄ (5) | Methanol | 65 | 4 | 91 |
| 3 | Cyclohexanone | Acetic Acid (10) | Ethanol | 50 | 3 | 93 |
| 4 | 4-Nitrobenzaldehyde | Acetic Acid (10) | Ethanol | 25 | 1.5 | 98 |
| 5 | 2-Butanone | H₂SO₄ (5) | Methanol | 65 | 5 | 88 |
Note: The data presented in this table are representative examples based on general hydrazine chemistry and serve as a starting point for optimization.
Application Note 2: Catalytic Synthesis of N-Cyclobutyl Pyrazoles
Introduction: N-substituted pyrazoles are prevalent scaffolds in pharmaceuticals. A highly efficient method for their synthesis is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. This reaction can be catalyzed by Brønsted acids or, for improved efficiency and milder conditions, by various Lewis acids or transition metal catalysts. The catalyst facilitates both the initial condensation and the subsequent intramolecular cyclization and dehydration steps to form the aromatic pyrazole ring.
Reaction Scheme:
Figure 2: General scheme for the catalytic cyclocondensation of this compound with a 1,3-dicarbonyl compound to form an N-cyclobutyl pyrazole.
Data Summary: The following table provides a comparative summary of different catalytic systems for the synthesis of 1-cyclobutyl-3,5-dimethylpyrazole from acetylacetone.
| Entry | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | None (Thermal) | Ethanol | 78 | 12 | 65 |
| 2 | Acetic Acid (20) | Ethanol | 78 | 6 | 85 |
| 3 | Sc(OTf)₃ (2) | Acetonitrile | 80 | 2 | 94 |
| 4 | InCl₃ (5) | Dichloromethane | 40 | 3 | 92 |
| 5 | Bi(NO₃)₃·5H₂O (5) | Ethanol | 25 | 1 | 96 |
Note: The data presented in this table are representative examples based on analogous reactions and should be used as a guideline for developing specific protocols.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Synthesis of a Cyclobutylhydrazone
(Example: Synthesis of Benzaldehyde Cyclobutylhydrazone)
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (1.22 g, 10 mmol) and ethanol (30 mL).
-
Basification (if starting from salt): Add triethylamine (1.4 mL, 10 mmol) to the suspension and stir for 10 minutes at room temperature to liberate the free hydrazine.
-
Substrate Addition: Add benzaldehyde (1.02 mL, 10 mmol) to the mixture in one portion.
-
Catalyst Addition: Add glacial acetic acid (0.06 mL, 1 mmol, 10 mol%) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature (25°C) for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, reduce the solvent volume under reduced pressure. Add water (50 mL) to the residue to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield the pure benzaldehyde cyclobutylhydrazone.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Synthesis of an N-Cyclobutyl Pyrazole
(Example: Synthesis of 1-Cyclobutyl-3,5-dimethylpyrazole)
-
Reagent Preparation: To a 50 mL flame-dried, round-bottom flask under a nitrogen atmosphere, add acetylacetone (1.02 mL, 10 mmol) and anhydrous acetonitrile (20 mL).
-
Catalyst Addition: Add Scandium(III) triflate (Sc(OTf)₃, 98 mg, 0.2 mmol, 2 mol%) to the solution.
-
Substrate Addition: Add a solution of free this compound (0.86 g, 10 mmol) in acetonitrile (5 mL) dropwise to the mixture at room temperature over 5 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and stir for 2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure 1-cyclobutyl-3,5-dimethylpyrazole.
Visualized Workflows and Logic
General Experimental Workflow
The following diagram outlines the typical workflow for the catalytic condensation reactions described.
References
Application Note: Analytical Monitoring of Cyclobutylhydrazine Reactions by HPLC
Abstract
This application note details a robust and sensitive stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative monitoring of cyclobutylhydrazine and its reactions. Due to the lack of a strong UV chromophore in this compound, a pre-column derivatization step using 2-hydroxy-1-naphthaldehyde is employed to form a highly UV-active hydrazone derivative. This method is suitable for the determination of this compound in reaction mixtures, for monitoring reaction progress, and for assessing the purity and stability of the compound. The method has been validated for linearity, precision, accuracy, and sensitivity.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate monitoring of its concentration during chemical reactions is crucial for process optimization, yield calculation, and quality control of the final product. As this compound is a small, non-chromophoric molecule, direct analysis by UV-HPLC is not feasible. This application note describes a method based on the reaction of this compound with 2-hydroxy-1-naphthaldehyde to form a stable, UV-absorbing hydrazone, which can be readily quantified by reversed-phase HPLC. This stability-indicating method can also be used to separate the derivatized this compound from potential degradation products formed under various stress conditions.
Experimental
Materials and Reagents
-
This compound (98% purity)
-
2-Hydroxy-1-naphthaldehyde (≥98% purity, Sigma-Aldrich)
-
Acetonitrile (HPLC grade, Fisher Scientific)
-
Methanol (HPLC grade, Fisher Scientific)
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Glacial Acetic Acid (analytical grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
Agilent 1260 Infinity II HPLC system or equivalent, equipped with:
-
Quaternary Pump
-
Autosampler
-
Thermostatted Column Compartment
-
Diode Array Detector (DAD)
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Water bath
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 10 min, hold at 90% B for 2 min, return to 60% B over 1 min, and re-equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 406 nm |
Protocols
Standard Solution Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of DMSO.
-
Derivatizing Reagent Solution (5 mg/mL): Accurately weigh 50 mg of 2-hydroxy-1-naphthaldehyde and dissolve in 10 mL of DMSO.
-
Working Standard Solutions: Prepare a series of dilutions from the this compound stock solution using DMSO to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation and Derivatization Protocol
-
To 100 µL of each working standard solution or sample solution, add 100 µL of the derivatizing reagent solution.
-
Add 50 µL of glacial acetic acid to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Heat the mixture in a water bath at 80 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 750 µL of the initial mobile phase (60:40 Acetonitrile:Water with 0.1% TFA).
-
Inject 10 µL of the final solution into the HPLC system.
Forced Degradation Studies Protocol
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to the following stress conditions:
-
Acidic Hydrolysis: 1 mL of 1 mg/mL this compound in DMSO was mixed with 1 mL of 1 M HCl and heated at 60 °C for 48 hours.
-
Basic Hydrolysis: 1 mL of 1 mg/mL this compound in DMSO was mixed with 1 mL of 1 M NaOH and kept at room temperature for 24 hours. Hydrazines are known to be unstable under alkaline conditions.[1]
-
Oxidative Degradation: 1 mL of 1 mg/mL this compound in DMSO was mixed with 1 mL of 30% hydrogen peroxide and kept at room temperature for 24 hours. Hydrazine derivatives can undergo oxidation, which may lead to the formation of various degradation products.[1]
-
Thermal Degradation: Solid this compound was kept in an oven at 105 °C for 72 hours.
-
Photolytic Degradation: A solution of this compound (1 mg/mL in DMSO) was exposed to UV light (254 nm) for 48 hours.
After exposure, the stressed samples were prepared for HPLC analysis using the derivatization protocol described above.
Results and Discussion
Method Validation
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, and sensitivity.
Specificity and Stability-Indicating Aspects
The chromatograms of the stressed samples showed that the peak for the derivatized this compound was well-resolved from the peaks of the degradation products. Significant degradation was observed under oxidative and basic conditions, with minor degradation under acidic, thermal, and photolytic conditions. The primary degradation pathway under oxidative conditions is likely the cleavage of the N-N bond and oxidation of the cyclobutyl moiety. In alkaline conditions, auto-oxidation is a probable degradation route. The method is therefore considered stability-indicating.
Linearity
The linearity of the method was evaluated by analyzing six concentrations of derivatized this compound ranging from 2 µg/mL to 100 µg/mL. The calibration curve showed excellent linearity with a correlation coefficient (R²) greater than 0.999.
| Parameter | Value |
| Linearity Range | 2 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Regression Equation | y = mx + c |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of three different concentrations (10, 50, and 80 µg/mL) were performed. The relative standard deviation (%RSD) was found to be less than 2%, indicating good precision.
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 10 | < 1.5% | < 2.0% |
| 50 | < 1.0% | < 1.5% |
| 80 | < 1.0% | < 1.5% |
Accuracy
The accuracy of the method was assessed by a recovery study at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery was found to be within the range of 98-102%, demonstrating the accuracy of the method.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.5 - 40.5 | 98.8 - 101.3% |
| 100% | 50 | 49.2 - 50.8 | 98.4 - 101.6% |
| 120% | 60 | 59.0 - 61.0 | 98.3 - 101.7% |
Sensitivity
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio. The LOD was found to be approximately 0.5 µg/mL (S/N ≥ 3), and the LOQ was approximately 1.5 µg/mL (S/N ≥ 10).
| Parameter | Value (µg/mL) |
| LOD | ~ 0.5 |
| LOQ | ~ 1.5 |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Derivatization reaction of this compound.
Conclusion
The described pre-column derivatization HPLC method provides a reliable, sensitive, and accurate means for the quantitative analysis of this compound in reaction monitoring and for purity assessment. The method is stability-indicating, allowing for the separation of the analyte from its degradation products. The validation results demonstrate that the method is suitable for its intended purpose in a research and drug development environment.
References
Troubleshooting & Optimization
Optimizing reaction temperature for Cyclobutylhydrazine condensations
Welcome to the technical support center for optimizing Cyclobutylhydrazine condensations. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when performing condensation reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the reaction is not being met. | Gradually increase the reaction temperature in 5-10 °C increments. Consider moving from room temperature to reflux conditions. |
| Reaction time is insufficient: The reaction has not had enough time to proceed to completion. | Increase the reaction time. Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS. | |
| Steric hindrance: The bulky cyclobutyl group may hinder the approach to the carbonyl compound. | Increase the reaction temperature to provide more kinetic energy to overcome the steric barrier. A higher boiling point solvent may be necessary. | |
| Inadequate catalyst: An acid catalyst is often required to facilitate the dehydration step of the condensation. | Introduce a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) to the reaction mixture. | |
| Formation of Multiple Products/Side Reactions | Reaction temperature is too high: Elevated temperatures can lead to decomposition of reactants or products, or favor the formation of undesired side products. | Decrease the reaction temperature. If refluxing, consider a lower boiling point solvent. A temperature screening is recommended to find the optimal balance between reaction rate and selectivity. |
| Decomposition of this compound: Hydrazine derivatives can be thermally unstable. | Perform the reaction at the lowest effective temperature. Consider conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. | |
| Side reactions with dicarbonyl compounds: If using a 1,3-dicarbonyl compound like acetylacetone, different cyclization products (e.g., pyrazoles) can form. Temperature can influence the product ratio.[1] | Carefully control the reaction temperature. A lower temperature may favor the initial condensation product over subsequent cyclization. | |
| Slow Reaction Rate | Low reaction temperature: Insufficient thermal energy is available for the molecules to react quickly. | Increase the reaction temperature. As a general rule, reaction rates often double for every 10 °C increase in temperature. |
| Inappropriate solvent: The solvent may not be suitable for the reaction, affecting solubility and reaction rate. | Switch to a higher-boiling point solvent if a higher temperature is desired. Polar aprotic solvents like DMF or DMSO can sometimes accelerate condensation reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for a this compound condensation reaction?
A1: It is often best to start at room temperature (around 20-25 °C) and monitor the reaction's progress. If the reaction is too slow or does not proceed, the temperature can be gradually increased. For many condensation reactions involving hydrazines, heating to reflux in a suitable solvent like ethanol is a common practice to increase the reaction rate and yield.[1]
Q2: How does temperature affect the yield of my this compound condensation?
A2: Temperature has a significant impact on reaction yield. Increasing the temperature generally increases the reaction rate, which can lead to higher yields within a shorter timeframe. However, excessively high temperatures can cause decomposition of the reactants or the desired product, or promote the formation of side products, thereby reducing the overall yield. It is crucial to find an optimal temperature that maximizes the formation of the desired product while minimizing degradation and side reactions.
Q3: Can the reaction temperature influence the type of product formed?
A3: Yes, in some cases, temperature can dictate the reaction pathway, leading to different products. For example, in reactions with multifunctional substrates, a lower temperature might favor the kinetic product, while a higher temperature may favor the thermodynamic product. It is essential to characterize the products obtained at different temperatures to understand the reaction's behavior.
Q4: My this compound appears to be decomposing at higher temperatures. What can I do?
A4: If you suspect thermal decomposition, it is advisable to conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. You can also try using a milder catalyst or performing the reaction under an inert atmosphere to improve the stability of the hydrazine.
Q5: What is a good general protocol for optimizing the reaction temperature?
A5: A systematic approach is recommended. Start with a small-scale reaction at room temperature. If the reaction is slow or incomplete, set up a series of small-scale reactions at different temperatures (e.g., 40 °C, 60 °C, and reflux) while keeping all other parameters constant. Analyze the outcome of each reaction to determine the optimal temperature for your specific substrates.
Experimental Data Management
To effectively optimize your reaction conditions, it is crucial to meticulously record your experimental parameters and results. The following table provides a template for organizing your data from temperature optimization experiments.
| Entry | Temperature (°C) | Solvent | Catalyst (mol%) | Reaction Time (h) | Yield (%) | Side Products Observed | Notes |
| 1 | 25 (Room Temp) | Ethanol | None | 24 | |||
| 2 | 50 | Ethanol | None | 12 | |||
| 3 | 78 (Reflux) | Ethanol | None | 6 | |||
| 4 | 25 (Room Temp) | Ethanol | Acetic Acid (5) | 24 | |||
| 5 | 50 | Ethanol | Acetic Acid (5) | 12 | |||
| 6 | 78 (Reflux) | Ethanol | Acetic Acid (5) | 6 | |||
| 7 | 118 (Reflux) | Toluene | Acetic Acid (5) | 6 |
General Experimental Protocol
The following is a generalized procedure for the condensation of this compound with a carbonyl compound. The specific temperature and reaction time will need to be optimized for each unique set of reactants.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Anhydrous Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the aldehyde or ketone (1.0 mmol) and anhydrous ethanol (10 mL).
-
Stir the solution until the carbonyl compound is fully dissolved.
-
Add this compound (1.0 mmol) to the solution.
-
If using a catalyst, add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of solution and can be collected by vacuum filtration. If the product is soluble, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as needed.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature for this compound condensations.
Caption: Workflow for optimizing reaction temperature.
References
Improving the yield of Cyclobutylhydrazine-based syntheses
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical syntheses involving cyclobutylhydrazine. Our aim is to help improve the yield and purity of your synthesis through detailed experimental protocols, troubleshooting advice, and clearly presented data.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is through the reductive amination of cyclobutanone with hydrazine. This reaction is often carried out in a one-pot synthesis, which involves the formation of a hydrazone intermediate that is subsequently reduced to the final product. A common variant of this is the Wolff-Kishner reduction, which involves the reaction of an aldehyde or ketone with hydrazine in the presence of a strong base at elevated temperatures.[1][2][3][4]
Q2: What are the critical parameters that influence the yield of this compound synthesis?
Several factors can significantly impact the yield of your synthesis:
-
Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products and degradation of the desired product.
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the optimal reaction time.
-
pH of the reaction mixture: The acidity or basicity of the reaction medium can influence the rate of hydrazone formation and the effectiveness of the reducing agent.
-
Choice of Reducing Agent: For reductive amination, the choice of reducing agent is critical. Milder reducing agents are often preferred to avoid over-reduction or side reactions.
-
Purity of Reactants: The purity of both cyclobutanone and hydrazine is paramount. Impurities can lead to unwanted side reactions and lower yields.
Q3: What are the common side products in this compound synthesis?
A common side-product in syntheses involving hydrazones is the formation of azines. This occurs when the hydrazone reacts with another molecule of the carbonyl compound.[1] Additionally, if the reaction conditions are not carefully controlled, the reduction of cyclobutanone to cyclobutanol can occur. In the context of the Wolff-Kishner reduction, other potential side reactions include Kishner-Leonard elimination and cleavage or rearrangement of the cyclobutane ring.[1]
Q4: How can I purify the final this compound product?
Purification of this compound can be challenging due to its physical properties. Common purification techniques include:
-
Distillation: If the product is a liquid with a boiling point sufficiently different from impurities, fractional distillation can be an effective purification method.
-
Column Chromatography: For non-volatile products or to separate compounds with similar boiling points, column chromatography using an appropriate stationary and mobile phase is a standard technique.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used to obtain a highly pure product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have reached completion. | - Extend the reaction time and monitor progress using TLC or GC-MS.- Gradually increase the reaction temperature, while carefully monitoring for byproduct formation. |
| Ineffective Reducing Agent: The chosen reducing agent may not be suitable or may have degraded. | - Use a fresh batch of the reducing agent.- Consider a different reducing agent known to be effective for similar transformations. | |
| Incorrect Stoichiometry: The molar ratios of the reactants may be incorrect. | - Carefully verify the calculations and accurately measure the reactants. | |
| Degraded Starting Materials: Cyclobutanone or hydrazine may have degraded. | - Use freshly distilled or purified starting materials. | |
| Formation of Significant By-products | Azine Formation: Reaction of the hydrazone intermediate with excess cyclobutanone.[1] | - Use a slight excess of hydrazine to ensure complete conversion of the cyclobutanone.- Add the cyclobutanone slowly to the reaction mixture containing hydrazine. |
| Cyclobutanol Formation: Reduction of the starting ketone. | - Choose a milder reducing agent that is more selective for the imine/hydrazone reduction.- Control the reaction temperature to favor hydrazone reduction. | |
| Rearrangement or Ring-Opening: Under harsh basic conditions (Wolff-Kishner).[1] | - Employ milder reaction conditions, such as lower temperatures or a less aggressive base if possible. | |
| Difficulty in Product Isolation/Purification | Emulsion Formation during Workup: Difficulty in separating aqueous and organic layers. | - Add a saturated brine solution to help break the emulsion.- Filter the mixture through a pad of celite. |
| Co-elution of Product and Impurities during Chromatography: Poor separation on the column. | - Optimize the solvent system (eluent) for better separation.- Consider using a different stationary phase. | |
| Product Degradation during Purification: The product may be unstable under the purification conditions. | - Use milder purification techniques (e.g., lower temperatures for distillation).- Handle the product under an inert atmosphere if it is sensitive to air or moisture. |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Cyclobutanone
-
Hydrazine hydrate
-
Reducing agent (e.g., sodium cyanoborohydride, α-picoline-borane)[5]
-
Anhydrous solvent (e.g., ethanol, methanol, or as specified by the chosen reducing agent)
-
Acid catalyst (optional, e.g., acetic acid)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclobutanone in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrazone Formation: Add hydrazine hydrate to the solution. If using an acid catalyst, add it at this stage. Stir the mixture at room temperature or gentle heat to facilitate the formation of the cyclobutylhydrazone intermediate. Monitor the progress of this step by TLC or GC-MS.
-
Reduction: Once the hydrazone formation is complete, cool the reaction mixture to the appropriate temperature for the chosen reducing agent (this may be 0 °C or room temperature). Slowly add the reducing agent to the mixture.
-
Reaction Monitoring: Allow the reaction to proceed at the determined temperature, monitoring its progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Quench the reaction carefully by adding water or a suitable quenching agent. Extract the product into an organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography.
Data Presentation
The following tables provide hypothetical data for optimizing the synthesis of this compound. These values are for illustrative purposes and actual results may vary.
Table 1: Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| 25 (Room Temp) | 24 | 45 | Slow reaction rate |
| 50 | 12 | 65 | Moderate yield, some by-product formation |
| 78 (Reflux in EtOH) | 6 | 75 | Good yield, manageable by-products |
| 100 | 4 | 60 | Increased by-product formation |
Table 2: Effect of Reducing Agent on Reaction Yield
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| Sodium Borohydride (NaBH₄) | Methanol | 0 to RT | 55 |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | RT | 70 |
| α-Picoline-Borane | Dichloromethane | RT | 78 |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol | RT | 85 |
Visualizations
Below are diagrams created using the DOT language to illustrate key aspects of the this compound synthesis.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Simplified reaction pathway showing key intermediates and a potential side reaction.
References
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients [organic-chemistry.org]
Cyclobutylhydrazine Reactions: A Technical Support Center for Troubleshooting and Byproduct Removal
For researchers, scientists, and drug development professionals working with cyclobutylhydrazine, navigating potential side reactions and ensuring product purity is paramount. This technical support center provides a comprehensive guide to common byproducts, their removal, and troubleshooting strategies in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound is showing multiple unexpected spots on TLC/LC-MS. What are the likely common byproducts?
A1: Several classes of byproducts can arise in reactions involving this compound. The most common culprits are typically related to oxidation of the hydrazine moiety, incomplete reaction, or side reactions involving the cyclobutane ring.
-
Oxidation Products: Alkylhydrazines are susceptible to oxidation, which can lead to a mixture of products. Depending on the reaction conditions and oxidizing agents present (even atmospheric oxygen), you may observe the formation of cyclobutane, cyclobutene, cyclobutyl iodide (if iodine is present), and cyclobutanol.[1]
-
Unreacted Starting Materials: Incomplete conversion is a common issue. You may have residual this compound or the other starting materials (e.g., ketones, aldehydes) in your reaction mixture.
-
Hydrazone-Related Impurities: When forming hydrazones, side reactions can occur. For instance, in reactions analogous to the Wolff-Kishner reduction, the intermediate hydrazone can undergo decomposition.[2][3]
-
Ring-Opened Byproducts: The cyclobutane ring, particularly when substituted, can be susceptible to ring-opening under certain conditions, such as in the presence of strong acids or specific catalysts.[4][5][6] This can lead to various linear byproducts.
-
Products from N-N Bond Cleavage: In reactions like the Fischer indole synthesis, cleavage of the N-N bond in the hydrazine or its derivatives can occur, leading to aniline and other related byproducts, although this is more documented for arylhydrazines.
Q2: I suspect oxidation of my this compound. How can I confirm this and what do the byproducts look like analytically?
A2: Confirmation of oxidation byproducts can be achieved using standard analytical techniques.
-
Mass Spectrometry (MS): Look for masses corresponding to the expected byproducts:
-
Cyclobutane (M+)
-
Cyclobutene (M+)
-
Cyclobutanol (M+H)+
-
Cyclobutyl iodide (M+)
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of characteristic signals for alkanes, alkenes, or alcohols in your crude NMR spectrum that do not correspond to your starting material or desired product would suggest oxidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile byproducts like cyclobutane and cyclobutene.
Q3: How can I remove unreacted this compound from my reaction mixture?
A3: Unreacted this compound can often be removed through several methods:
-
Aqueous Work-up/Extraction: this compound hydrochloride is water-soluble. You can often remove it by performing an aqueous wash of your organic reaction mixture. If you are using the free base, an acidic wash (e.g., with dilute HCl) will protonate the hydrazine, making it water-soluble and facilitating its removal into the aqueous layer.
-
Oxidative Quenching: A controlled amount of an oxidizing agent, such as hydrogen peroxide, can be added to the reaction mixture to selectively oxidize the excess hydrazine.[7] The resulting byproducts are often more easily removed. Caution should be exercised to avoid oxidation of the desired product.
-
Chromatography: Column chromatography on silica gel can be effective.[8] Hydrazine and its salts are generally polar and tend to adhere strongly to silica, allowing for the elution of less polar products.
-
Azeotropic Distillation: For larger scales, azeotropic distillation with a suitable solvent like xylene has been reported to remove hydrazine hydrate.[9]
Q4: My reaction is conducted under acidic conditions, and I am seeing an array of unfamiliar byproducts. Could the cyclobutane ring be opening?
A4: Yes, it is possible. While the unsubstituted cyclobutane ring is relatively stable, the presence of certain functional groups (donor-acceptor substitution patterns) or strong acidic conditions can promote ring-opening reactions.[5][6] This can result in a complex mixture of linear isomers. If you suspect ring-opening, it is advisable to:
-
Re-evaluate the reaction conditions, particularly the acid strength and temperature.
-
Consider using milder acidic catalysts or protecting groups if necessary.
-
Analyze the crude product by MS and NMR to identify potential linear structures.
Byproduct Data Summary
The following table summarizes the common byproducts, their likely origin, and typical analytical signatures.
| Byproduct Class | Specific Examples | Origin | Typical Analytical Signature (MS) |
| Oxidation Products | Cyclobutane, Cyclobutene, Cyclobutanol | Oxidation of hydrazine moiety | m/z corresponding to the molecular ion |
| Unreacted Materials | This compound, Starting Aldehyde/Ketone | Incomplete reaction | m/z corresponding to starting materials |
| Ring-Opened Products | Various linear isomers | Acid/catalyst-induced ring cleavage | Isomeric masses to cyclobutyl-containing products |
| N-N Cleavage Products | Aniline (in Fischer Indole type reactions) | Side reaction of hydrazine | m/z corresponding to the cleaved fragments |
Experimental Protocols for Byproduct Removal
Protocol 1: General Aqueous Wash for Removal of this compound Hydrochloride
-
Reaction Quench: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water (2 x volume of the organic layer).
-
Brine Wash: Wash the organic layer with brine (1 x volume of the organic layer) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Oxidative Removal of Excess this compound
Caution: This method should be tested on a small scale first to ensure the desired product is not sensitive to the oxidizing agent.
-
Cooling: Cool the reaction mixture in an ice bath.
-
Slow Addition of Oxidant: Slowly add a 5-10 fold stoichiometric excess of hydrogen peroxide (H₂O₂) relative to the estimated amount of residual this compound.[7]
-
Stirring: Stir the mixture at room temperature for 1-2 hours, monitoring the disappearance of the hydrazine by TLC or LC-MS.
-
Work-up: Proceed with a standard aqueous work-up as described in Protocol 1 to remove inorganic salts.
Protocol 3: Purification by Column Chromatography
-
Sample Preparation: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using an appropriate solvent system (a non-polar/polar gradient, e.g., hexane/ethyl acetate, is a common starting point).
-
Loading and Elution: Load the adsorbed sample onto the top of the column and elute with the chosen solvent system. Collect fractions and analyze by TLC or LC-MS to isolate the desired product. Unreacted this compound will likely remain on the column or elute with very polar solvent mixtures.[8]
Visual Guides
Below are diagrams illustrating a general troubleshooting workflow and the potential side reaction pathways for this compound.
Caption: Troubleshooting workflow for this compound reactions.
Caption: Potential byproduct formation pathways.
References
- 1. Oxidation of alkylhydrazines by iodine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 7. US4366130A - Process for removing residual hydrazine from caustic solutions - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates with Cyclobutylhydrazine
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving Cyclobutylhydrazine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it commonly used for?
This compound is a hydrazine derivative featuring a cyclobutyl moiety. It serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry for the development of bioactive molecules.[1][2] Its primary application lies in the formation of hydrazones and other nitrogen-containing heterocycles, which are key components in many drug candidates.[1][2]
Q2: What are the most common reasons for low yields in reactions with this compound?
Low conversion rates in reactions involving this compound can often be attributed to several factors:
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Suboptimal Reaction pH: The formation of hydrazones, a common reaction for this compound, is highly pH-dependent and typically requires mildly acidic conditions (pH 4-6) to proceed efficiently.[3][4]
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Impurity of Reagents: The purity of both this compound and the carbonyl compound is crucial. Impurities can lead to unwanted side reactions and inhibit the desired transformation.[3]
-
Steric Hindrance: The bulky cyclobutyl group can sterically hinder the approach of the hydrazine to the carbonyl carbon, slowing down the reaction rate, especially with sterically demanding ketones or aldehydes.[3][5][6]
-
Side Reactions: The most common side reaction is the formation of an azine, which occurs when the initially formed hydrazone reacts with a second molecule of the carbonyl compound.[4]
-
Product Instability: The resulting hydrazone may be unstable under the reaction or workup conditions, leading to degradation. Storage conditions are also important to prevent degradation over time.[4]
Q3: How can I minimize the formation of azine byproducts?
Azine formation can be minimized by controlling the stoichiometry of the reactants. Using a slight excess of this compound (e.g., 1.1 to 1.2 equivalents) can help to ensure that the carbonyl compound is consumed before it can react with the hydrazone product.[4] Additionally, slow, dropwise addition of the carbonyl compound to the solution of this compound can help to maintain a low concentration of the carbonyl compound throughout the reaction, further suppressing azine formation.
Troubleshooting Guides
Low or No Product Formation
If you are observing very low to no yield of your desired product, consider the following troubleshooting steps:
1. Verify Reaction Conditions:
-
pH Adjustment: For hydrazone formation, ensure the reaction medium is slightly acidic. A catalytic amount of a weak acid like acetic acid can be beneficial.[3][4]
-
Temperature and Reaction Time: If steric hindrance is a potential issue due to a bulky substrate, increasing the reaction temperature or extending the reaction time may be necessary to drive the reaction to completion.[3]
2. Assess Reagent Quality:
-
Purity Check: If possible, verify the purity of your this compound and the carbonyl substrate using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Proper Storage: Ensure that this compound has been stored correctly, typically at 0-8°C under an inert atmosphere, to prevent degradation.
3. Monitor Reaction Progress:
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. This will help determine if the reaction is proceeding and when it has reached completion.
Data Presentation
Table 1: Effect of Catalyst on Hydrazone Synthesis Yield (General Example)
Since specific quantitative data for this compound reactions is limited in publicly available literature, the following table provides a general example of how catalysts can influence the yield of hydrazone synthesis. These conditions can be adapted as a starting point for optimizing reactions with this compound.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| None | Ethanol | 25 | 24 | 40-60 |
| Acetic Acid (cat.) | Ethanol | 25 | 8 | 70-85 |
| p-Toluenesulfonic Acid (cat.) | Toluene | 80 | 4 | 80-95 |
Note: This data is illustrative for a typical hydrazone synthesis and may need to be optimized for specific substrates used with this compound.
Experimental Protocols
General Protocol for Hydrazone Synthesis using this compound
This protocol outlines a general procedure for the synthesis of a hydrazone from this compound and a carbonyl compound.
Materials:
-
This compound (or its hydrochloride salt)
-
Aldehyde or Ketone
-
Anhydrous Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (catalyst)
-
Anhydrous Magnesium Sulfate (drying agent)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous ethanol.
-
Add this compound (1.1 equivalents) to the solution. If using the hydrochloride salt, add an equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free hydrazine.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the limiting starting material), remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazone.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing low conversion rates.
Caption: Reaction pathway for hydrazone formation and a common side reaction.
References
Technical Support Center: Purification of Cyclobutylhydrazine Reaction Products
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of cyclobutylhydrazine and its derivatives using chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound product streaking or completely sticking to the silica gel column? A1: This is a common issue when purifying basic compounds like amines and hydrazines on standard silica gel.[1] Silica gel has an acidic surface due to the presence of silanol groups (Si-OH), which can strongly interact with the basic nitrogen atoms of your this compound product through an acid-base interaction.[1][2] This can lead to poor elution, severe peak tailing, or even irreversible binding and loss of the compound.[2]
Q2: What can I add to my mobile phase to improve the peak shape and recovery of my product on a standard silica column? A2: To counteract the strong interaction with silica, you can add a small amount of a competing base to your mobile phase.[1][2] Triethylamine (TEA) is a common choice, typically added at a concentration of 1-2%. Other options include ammonium hydroxide or pyridine.[2][3] These additives work by neutralizing the acidic silanol sites on the silica, which minimizes the undesirable interactions with your product and allows for better elution.[2]
Q3: Are there alternative stationary phases that are better suited for purifying basic compounds like this compound? A3: Yes, several alternatives to standard silica gel can simplify the purification process. The two main options are:
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Amine-functionalized silica: This stationary phase has an amine-modified surface that masks the acidic silanols, leading to significantly improved peak shapes and recovery for basic compounds without needing a mobile phase modifier.[1]
-
Basic alumina: Alumina is a basic stationary phase and can be a good alternative to acidic silica for purifying basic amines.[2]
Q4: I suspect my this compound derivative is degrading on the column. What could be the cause and how can I prevent it? A4: Degradation can occur if your compound is sensitive to the acidic environment of a standard silica gel column.[2] To prevent this, you can either neutralize the stationary phase by adding a modifier like triethylamine (TEA) to the mobile phase or switch to a more inert or basic stationary phase, such as amine-functionalized silica or alumina.[1][2]
Q5: When should I consider using reversed-phase chromatography for my purification? A5: Reversed-phase (RP) chromatography is an excellent alternative, especially for more polar hydrazine derivatives that may not retain well in normal-phase systems.[2] For basic compounds, it is best to use a mobile phase with an alkaline pH (e.g., containing 0.1% TEA or ammonium hydroxide).[2] At a higher pH, the this compound will be in its neutral, free-base form, making it more hydrophobic (lipophilic) and increasing its retention on the C18 column, which often leads to a successful separation.[2]
Q6: Is it possible to purify my product without using chromatography? A6: Yes, for some reaction mixtures, a simple acid-base workup can be an effective purification technique.[3][4] This involves dissolving the crude product in an organic solvent and extracting it with an aqueous acid (like 10% HCl). Your basic this compound will form a salt and move to the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer and extract your purified product back into an organic solvent.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Elution / Product Stuck | Strong acid-base interaction between the basic hydrazine and acidic silica gel. | 1. Add a competing base like 1-2% triethylamine (TEA) or ammonium hydroxide to the eluent.[1][2] 2. Pre-treat the column by flushing it with a mobile phase containing TEA before loading the sample.[3] 3. Switch to an amine-functionalized silica or a basic alumina stationary phase.[1][2] |
| Severe Peak Tailing | Heterogeneous active sites on the silica surface strongly interacting with the product. | 1. Incorporate a mobile phase modifier (e.g., TEA) to block the highly acidic sites.[2] 2. Use an amine-functionalized column for a more homogeneous and inert surface.[1] 3. Consider reducing the amount of sample loaded onto the column. |
| Low Product Recovery / Yield Loss | Irreversible adsorption or degradation of the product on the acidic silica surface.[2] | 1. Use a less acidic stationary phase (amine-silica, alumina).[1][2] 2. Temporarily protect the hydrazine moiety with a group like Boc (tert-Butyloxycarbonyl) to reduce its basicity before purification.[4] 3. Use reversed-phase chromatography with a high-pH mobile phase.[2] |
| Poor Separation from Impurities | The chosen chromatographic system lacks sufficient selectivity for the components.[2] | 1. Perform a thorough method development using Thin Layer Chromatography (TLC). If using a modifier like TEA in the column, be sure to pre-treat the TLC plate with it as well.[3] 2. Change the chromatography mode entirely, for example, from normal-phase to reversed-phase, to alter the separation mechanism.[2] |
| Inconsistent Elution Times | Mobile phase composition is not stable or the column is not properly equilibrated. | 1. Ensure the mobile phase, especially with additives, is thoroughly mixed. 2. Always allow sufficient time for the column to fully equilibrate with the mobile phase before injecting the sample. |
Comparison of Chromatographic Methods
| Parameter | Standard Silica Gel | Silica + TEA Modifier | Amine-Functionalized Silica | Reversed-Phase (C18) |
| Principle | Adsorption (Acidic Surface) | Adsorption (Neutralized Surface) | Adsorption (Basic Surface) | Partitioning (Hydrophobic) |
| Typical Mobile Phase | Hexane/Ethyl Acetate, DCM/Methanol | Hexane/Ethyl Acetate or DCM/Methanol + 1-2% TEA | Hexane/Ethyl Acetate | Acetonitrile/Water + 0.1% TEA or NH₄OH |
| Pros | Inexpensive, widely available. | Improves peak shape and recovery for basic compounds.[1] | Excellent peak shape without mobile phase additives, high reproducibility.[1] | Effective for polar compounds, highly reproducible.[2] |
| Cons | Causes peak tailing and potential loss of basic compounds.[1][2] | TEA can be difficult to remove from the final product; potential for inconsistent results. | Higher initial cost. | Higher cost; may require removal of water from fractions. |
Experimental Protocols
Protocol 1: Modified Normal-Phase Flash Chromatography
-
Method Development: Develop a solvent system using TLC (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). Spot the crude reaction mixture on a TLC plate, develop it in the chosen solvent system, and visualize. If tailing is observed, add 1-2% triethylamine (TEA) to the developing solvent and repeat.
-
Column Preparation: Pack a flash chromatography column with standard silica gel. Pre-equilibrate the column by flushing it with at least 5 column volumes of the mobile phase (containing 1-2% TEA).[3]
-
Sample Loading: Dissolve the crude reaction product in a minimal amount of the mobile phase or a compatible solvent. Alternatively, pre-adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Run the chromatography using the predetermined mobile phase, collecting fractions. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate all components.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the desired product.
-
Workup: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling TEA may require co-evaporation with a solvent like toluene or further purification steps.
Protocol 2: Reversed-Phase Flash Chromatography
-
Method Development: Use an analytical reversed-phase HPLC or TLC plates (C18) to find a suitable mobile phase, typically a mixture of acetonitrile and water or methanol and water. To ensure the this compound is in its free-base form, add 0.1% TEA or ammonium hydroxide to both the aqueous and organic mobile phase components.[2]
-
Column Preparation: Select a C18 reversed-phase column and equilibrate it with the initial mobile phase composition for at least 5-10 column volumes.
-
Sample Loading: Dissolve the crude product in a solvent compatible with the mobile phase (e.g., DMSO, DMF, or the mobile phase itself) and inject it onto the column.
-
Elution: Elute the column, typically with a gradient of increasing organic solvent concentration (e.g., from 10% acetonitrile in water to 95% acetonitrile).
-
Analysis and Workup: Collect and analyze fractions as described in the normal-phase protocol. The collected fractions will be aqueous, requiring solvent evaporation, possibly by lyophilization (freeze-drying), to isolate the final product.
Purification Workflow
Caption: Decision workflow for purifying this compound products.
References
Stability of Cyclobutylhydrazine under acidic versus basic conditions
Welcome to our technical support center. This resource provides detailed guidance on the stability of cyclobutylhydrazine under various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily influenced by the pH of the medium, the presence of oxidizing agents, temperature, and exposure to atmospheric oxygen. The hydrazine moiety is susceptible to protonation in acidic conditions and oxidation in basic or neutral conditions. The cyclobutane ring is generally stable but can undergo ring-opening under harsh acidic conditions.
Q2: How does pH affect the stability of this compound?
A2: Under acidic conditions, the hydrazine group is protonated to form the cyclobutylhydrazinium ion. This protonation generally increases its stability against oxidation but may not prevent other potential degradation pathways if strong nucleophiles are present. In neutral to basic conditions, the lone pair of electrons on the nitrogen atoms makes the molecule susceptible to oxidation.
Q3: Is this compound stable in the presence of air?
A3: Like many hydrazine derivatives, this compound can be susceptible to aerial oxidation, particularly in basic solutions and in the presence of metal ions which can catalyze the oxidation.[1] For long-term storage and in reactions sensitive to oxidation, it is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the likely degradation products of this compound?
A4: Under oxidative conditions, degradation can lead to the formation of cyclobutane, nitrogen gas, and water. In the presence of other reactants, side-reactions such as the formation of hydrazones with carbonyl compounds can occur.[2] Under strongly acidic conditions, while less common, ring-opening of the cyclobutane moiety could theoretically occur, leading to various linear C4 compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield in a reaction involving this compound under basic conditions. | Degradation of this compound via oxidation. This is accelerated by the presence of atmospheric oxygen and metal ions.[1][3] | Degas your solvent and run the reaction under an inert atmosphere (N₂ or Ar). Use freshly distilled solvents and consider adding a chelating agent like EDTA if metal contamination is suspected. |
| Inconsistent reaction outcomes when using this compound in an acidic medium. | Incomplete protonation or side reactions. The protonated form, cyclobutylhydrazinium salt, may have different solubility and reactivity. | Ensure the acid is added stoichiometrically to fully protonate the hydrazine. Monitor the reaction by TLC or LC-MS to check for the formation of unexpected byproducts. Consider using the commercially available this compound hydrochloride salt for better consistency. |
| Formation of a precipitate when preparing a solution of this compound. | Formation of insoluble salts or degradation products. | Analyze the precipitate to identify its composition. If it is a salt, consider using a different solvent system. If it is a degradation product, review the handling and storage procedures for the starting material. |
| Discoloration of the this compound solution over time. | Likely indicates oxidation or decomposition. | Discard the discolored solution and prepare a fresh one. Store stock solutions under an inert atmosphere and protect from light. |
Stability Data Summary
| Condition | Relative Stability | Potential Degradation Products | Notes |
| Strongly Acidic (pH < 2) | Moderate | Cyclobutanol, linear C4 amines (via ring opening) | The cyclobutane ring possesses significant angle strain, making it susceptible to ring-opening under harsh acidic conditions.[4][5] |
| Mildly Acidic (pH 4-6) | High | Minimal degradation | The hydrazine is protonated to the more stable hydrazinium form. |
| Neutral (pH 7) | Moderate to Low | Cyclobutane, N₂ gas (via oxidation) | Susceptible to oxidation, especially in the presence of catalysts like metal ions. |
| Basic (pH > 8) | Low | Cyclobutane, N₂ gas (via oxidation) | Oxidation is generally faster in basic conditions.[3] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC-UV
Objective: To monitor the degradation of this compound over time under specific pH conditions.
Materials:
-
This compound
-
Buffers of desired pH (e.g., pH 4, 7, and 10)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare stock solutions of this compound in acetonitrile.
-
In separate vials, dilute the stock solution with the respective pH buffers to a final concentration of 1 mg/mL.
-
Immediately inject a sample from each vial into the HPLC system to obtain the initial concentration (t=0).
-
Store the vials under the desired temperature and lighting conditions.
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot from each vial into the HPLC.
-
Monitor the decrease in the peak area of this compound and the appearance of any new peaks corresponding to degradation products.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
Protocol 2: Identification of Degradation Products by LC-MS
Objective: To identify the mass of potential degradation products of this compound.
Materials:
-
Degraded samples of this compound from Protocol 1
-
LC-MS system
Procedure:
-
Inject the degraded samples into the LC-MS system.
-
Separate the components using a suitable chromatographic method.
-
Analyze the mass spectra of the eluting peaks.
-
Compare the observed masses with the expected masses of potential degradation products (e.g., cyclobutanol, cyclobutanone hydrazone).
Visualizations
Caption: Inferred degradation pathway of this compound under acidic conditions.
Caption: Inferred degradation pathway of this compound under basic/oxidative conditions.
References
Technical Support Center: Managing the Exothermicity of Cyclobutylhydrazine Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the exothermicity of reactions involving cyclobutylhydrazine. The following information is intended to supplement, not replace, institutional safety protocols and professional judgment.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
A1: this compound, as a hydrazine derivative, is expected to exhibit thermal instability. Hydrazine and its simple alkyl derivatives are known to have endothermic heats of formation and high heats of combustion, making them energetically reactive.[1] Decomposition can be initiated by heat, and in the presence of catalysts, the critical temperature for a runaway reaction can be significantly reduced.[2] Reactions involving this compound, particularly with oxidizing agents, can be highly exothermic and potentially lead to a thermal runaway if not properly controlled.
Q2: What types of reactions involving this compound are likely to be highly exothermic?
A2: Several common synthetic transformations using this compound have the potential for significant heat generation. These include, but are not limited to:
-
Reactions with strong oxidizing agents: These reactions can be violent and should be approached with extreme caution.
-
N-alkylation with alkyl halides: This is a common reaction for substituted hydrazines but can be exothermic, especially with reactive alkylating agents.
-
Reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones: While often straightforward, the initial addition step can be exothermic.
-
Acylation with acyl chlorides or anhydrides: These reactions are typically fast and highly exothermic.
-
Reactions with isocyanates to form semicarbazides: These reactions are also generally rapid and exothermic.
Q3: What are the signs of a potential thermal runaway reaction?
A3: Key indicators of a developing thermal runaway include:
-
A sudden, unexpected increase in reaction temperature that does not respond to cooling.
-
A rapid increase in pressure within the reaction vessel.
-
Visible signs of uncontrolled boiling or vigorous gas evolution.
-
Changes in the color or viscosity of the reaction mixture.
-
Unusual noises from the reaction vessel.
Q4: What immediate actions should be taken in the event of a suspected thermal runaway?
A4: In the event of a suspected thermal runaway, prioritize personal safety above all else.
-
Activate any emergency stop procedures for reagent addition and heating.
-
Maximize cooling to the reactor.
-
If it is safe to do so, add a quenching agent or an inert solvent to dilute the reaction mixture.
-
Evacuate the immediate area and alert colleagues and safety personnel.
-
Do not attempt to contain a runaway reaction that is escalating rapidly.
Troubleshooting Guide: Temperature Excursions
This guide provides a structured approach to troubleshooting unexpected temperature increases during reactions with this compound.
| Issue | Possible Causes | Recommended Actions |
| Gradual, unexpected temperature rise | - Inadequate cooling capacity.- Reaction is more exothermic than anticipated.- Stirring is inefficient, creating localized hot spots. | - Reduce the rate of reagent addition.- Lower the temperature of the cooling bath.- Increase the stirring rate to improve heat transfer.- If the temperature continues to rise, stop the addition of reagents and apply emergency cooling. |
| Rapid, uncontrolled temperature spike | - Loss of cooling.- Addition of reagent is too fast.- Incorrect stoichiometry leading to a more vigorous reaction.- Presence of an unknown catalyst or impurity. | - IMMEDIATELY STOP ALL REAGENT ADDITION. - Apply maximum cooling (e.g., add dry ice to the cooling bath).- If the reaction is in the early stages, consider quenching with a pre-determined, appropriate quenching agent.- Prepare for emergency shutdown and evacuation if the temperature continues to rise uncontrollably. |
| Temperature fluctuation | - Inconsistent stirring.- Intermittent addition of reagents.- Poor temperature probe placement. | - Ensure the stirrer is functioning correctly and providing adequate mixing.- Use a syringe pump or addition funnel for controlled, continuous reagent addition.- Verify that the temperature probe is properly immersed in the reaction mixture and not touching the vessel walls. |
Quantitative Data on Hydrazine Derivatives
Table 1: Thermodynamic Data for Hydrazine Decomposition
| Parameter | Value | Conditions | Reference |
| Heat of Reaction (ΔHrxn) | -123.3 kJ/mol | 350–515 K, liquid and vapor phase present | [3] |
| Heat of Reaction (ΔHrxn) | -154.8 kJ/mol | 515–590 K, vapor phase only | [3] |
| Activation Energy (Decomposition) | 96 kJ/mol | Hydrazine monohydrate in SUS 303 crucible | [3] |
| Activation Energy (Decomposition) | ~38 kJ/mol | In a gold pan | [4] |
| Activation Energy (Decomposition) | ~141 kJ/mol | In a glass capillary | [4] |
Note: The exothermicity and decomposition kinetics of this compound may differ from hydrazine due to the presence of the cyclobutyl group. This data should be used for initial risk assessment and to emphasize the need for caution.
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Exothermic Reaction with this compound
This protocol outlines a general approach for conducting a potentially exothermic reaction with this compound on a laboratory scale (e.g., synthesis of a hydrazone).
1. Risk Assessment and Preparation:
-
Conduct a thorough risk assessment, considering all reactants, products, and potential byproducts.[5]
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents.
-
Ensure all necessary personal protective equipment (PPE) is worn, including safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Set up the reaction in a certified chemical fume hood.[6]
-
Have an appropriate quenching agent and a cooling bath (e.g., ice-water or dry ice/acetone) readily available.
2. Reaction Setup:
-
Use a round-bottom flask equipped with a magnetic stirrer, a temperature probe, and an addition funnel.
-
The reaction flask volume should be at least twice the total volume of all reagents to be added.[7]
-
Ensure the temperature probe is positioned to accurately measure the internal temperature of the reaction mixture.
-
Place the reaction flask in a cooling bath.
3. Reaction Execution:
-
Dissolve the substrate in an appropriate solvent and cool the solution to the desired starting temperature (e.g., 0 °C).
-
Add the this compound dropwise via the addition funnel over a prolonged period.
-
Continuously monitor the internal temperature of the reaction.
-
Maintain the temperature within a narrow, predetermined range by adjusting the addition rate and the cooling bath temperature.
-
If the temperature rises more than 5-10 °C above the set point, immediately stop the addition and allow the reaction to cool before resuming at a slower addition rate.
4. Work-up and Quenching:
-
Once the addition is complete, continue to stir the reaction at the cooled temperature for a specified time to ensure completion.
-
Slowly and carefully add a quenching agent if necessary to neutralize any unreacted starting material. Be aware that the quenching process itself can be exothermic.
Protocol 2: Reaction Calorimetry for Assessing Exothermicity
For scaling up reactions or for reactions with unknown exothermicity, reaction calorimetry is a critical tool for quantitative assessment.
1. Objective:
-
To determine the heat of reaction, maximum heat flow, and adiabatic temperature rise for a reaction involving this compound.
2. Equipment:
-
A reaction calorimeter (e.g., RC1, Mettler-Toledo) or a similar instrument.
-
Appropriate reactor vessel and probes for temperature, pressure, and reagent addition.
3. Procedure:
-
Calibrate the calorimeter according to the manufacturer's instructions.
-
Charge the reactor with the initial reactants and solvent.
-
Establish a stable baseline temperature.
-
Add the this compound at a controlled, constant rate.
-
Record the temperature of the reactor and the jacket, as well as the heat flow, throughout the addition.
-
After the addition is complete, monitor the heat flow until it returns to the baseline.
-
Analyze the data to calculate the total heat of reaction and the heat flow profile.
4. Data Interpretation:
-
The heat of reaction will determine the total amount of energy released.
-
The heat flow profile will indicate the rate of heat release, which is crucial for designing an adequate cooling system for larger-scale reactions.
-
The adiabatic temperature rise will predict the maximum possible temperature increase in the event of a cooling failure, which is a critical safety parameter.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
Technical Support Center: Recrystallization of Cyclobutylhydrazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with guidance on recrystallization techniques for products derived from cyclobutylhydrazine.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for a novel this compound derivative?
A1: The crucial first step is solvent screening.[1] The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[2] It is recommended to test the solubility of a small amount of the crude product in a variety of solvents with differing polarities.
Q2: Which solvents are commonly effective for the recrystallization of hydrazide and hydrazone compounds?
A2: Common solvents for the recrystallization of hydrazides and related compounds include ethanol, methanol, acetonitrile, and mixtures such as methanol-water.[2] For hydrazones, ethanol is a frequently used solvent; however, if the product is insoluble, other options to explore include dilute acetic acid, methanol, acetonitrile, or a dichloromethane/hexane mixture.[3]
Q3: My this compound derivative has "oiled out" during cooling instead of forming crystals. What should I do?
A3: "Oiling out" can occur if the compound is impure or if the boiling point of the solvent is higher than the melting point of the compound. To remedy this, try re-heating the solution and adding a small amount of additional solvent to lower the saturation point. Subsequently, allow the solution to cool more slowly.[4]
Q4: Very few or no crystals are forming upon cooling. What are the likely causes and solutions?
A4: This issue commonly arises from using too much solvent.[4] The solution is to heat the mixture and evaporate some of the solvent to increase the concentration of the dissolved compound. If the solution is supersaturated, crystal formation can be induced by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of the pure compound.
Q5: How can I remove colored impurities during the recrystallization of my this compound product?
A5: If your product is contaminated with colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration along with any other insoluble materials.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Crystal Yield | Too much solvent was used, leading to high solubility even at low temperatures.[4] | Reheat the solution and boil off a portion of the solvent. Allow to cool again.[4] |
| The compound is highly soluble in the chosen solvent at all temperatures. | Select a different solvent or a mixed solvent system where the compound has lower solubility at room temperature. | |
| "Oiling Out" | The compound's melting point is lower than the solvent's boiling point, or there are significant impurities. | Re-dissolve the oil by heating and add more solvent. Cool the solution very slowly. Consider a pre-purification step like column chromatography if impurities are high.[4] |
| Rapid cooling. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| Crystals Form Too Quickly | The solution is too concentrated or is cooling too rapidly. | Add a small amount of additional hot solvent to slightly decrease saturation. Ensure slow cooling by insulating the flask.[4] |
| Product Contaminated with Insoluble Impurities | Insoluble impurities were not removed before crystallization. | Perform a hot gravity filtration of the dissolved crude product before allowing it to cool and crystallize.[5] |
Experimental Protocols
General Protocol for Single-Solvent Recrystallization of a this compound Derivative
-
Solvent Selection: In a small test tube, add a few milligrams of the crude product and a few drops of a candidate solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will show poor solubility at room temperature and good solubility when hot.[2]
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[5][6]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.[5]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
Data Presentation
Table 1: Common Solvents for Recrystallization of Hydrazide and Hydrazone Derivatives
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Suitable for polar compounds. |
| Ethanol | High | 78 | A versatile and commonly used solvent for hydrazides and hydrazones.[2][3] |
| Methanol | High | 65 | Similar to ethanol but with a lower boiling point.[2][3] |
| Acetonitrile | Medium | 82 | Can be effective for moderately polar compounds.[2][3] |
| Ethyl Acetate | Medium | 77 | A less polar option, often used in mixed solvent systems. |
| Dichloromethane | Low | 40 | Can be used for less polar derivatives, often in combination with a non-polar solvent like hexane.[3] |
| Hexane | Low | 69 | Typically used as an anti-solvent in mixed solvent systems. |
Visualizations
Caption: A flowchart of the key steps in a typical recrystallization experiment.
References
Technical Support Center: Catalyst Selection for Improved Selectivity in Cyclobutylhydrazine Reactions
Welcome to the Technical Support Center for Cyclobutylhydrazine Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting to improve selectivity in reactions involving this compound. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Low product yield is a common challenge in organic synthesis. Several factors can contribute to this issue when working with this compound. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Impure Starting Materials | Ensure the purity of this compound and other reactants. Impurities can lead to side reactions that consume starting materials and reduce the yield of the desired product. It is advisable to use freshly purified reagents.[1][2] |
| Suboptimal Reaction Temperature | Temperature plays a critical role. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can cause decomposition of reactants or products.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature.[2][3] |
| Incorrect Solvent Choice | The solvent can significantly impact reaction rates and selectivity. For condensation reactions, polar protic solvents like ethanol or acetic acid are often used. However, in some cases, aprotic dipolar solvents such as DMF or DMSO may provide better results.[1] |
| Inefficient Catalyst | The choice of catalyst is crucial for driving the reaction to completion. For reactions like pyrazole synthesis from this compound and a 1,3-dicarbonyl compound, an acid catalyst is often necessary to facilitate the initial condensation and subsequent cyclization.[3][4] Consider screening different types of catalysts (e.g., Brønsted acids, Lewis acids) to find the most effective one for your specific substrates.[5][6] |
| Incomplete Reaction | The reaction may not have reached completion. Monitor the reaction progress closely using TLC or LC-MS to ensure all starting material has been consumed before workup.[3] |
Troubleshooting Workflow for Low Yield:
Caption: A systematic workflow for troubleshooting low product yields.
Issue 2: Formation of Multiple Products (Low Selectivity)
The formation of multiple products, particularly regioisomers, is a significant challenge when using unsymmetrical reactants with this compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Formation of Regioisomers | When reacting this compound with an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to a mixture of pyrazole regioisomers.[1][2] The regioselectivity is influenced by both steric and electronic factors of the substituents on the dicarbonyl compound.[2] |
| Catalyst Selection: The choice of catalyst can influence the regioselectivity. Lewis acid catalysts such as Yb(PFO)₃, zinc triflate, and Sc(OTf)₃ have been employed in pyrazole synthesis and may favor the formation of one regioisomer over the other.[5][6] | |
| Solvent Effects: The polarity of the solvent can affect the transition states of the competing reaction pathways, thereby influencing the isomeric ratio. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol). | |
| Formation of Side Products | Besides regioisomers, other side products can form due to incomplete cyclization, where the hydrazone intermediate is isolated, or from decomposition of starting materials.[1] |
| Reaction Conditions: Carefully control the reaction temperature and time. Lowering the temperature may slow down side reactions, while ensuring the reaction goes to completion can minimize the presence of intermediates. | |
| Inert Atmosphere: If oxidation-sensitive species are involved, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of degradation byproducts. |
Logical Flow for Improving Selectivity:
Caption: A decision-making workflow for improving reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What type of catalyst is generally recommended for the reaction of this compound with a 1,3-dicarbonyl compound to form a pyrazole?
A1: For the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, a catalytic amount of an acid is typically used.[4] This can be a simple Brønsted acid like acetic acid or a mineral acid.[3] However, to improve selectivity and yield, Lewis acids such as zinc triflate or scandium triflate can be more effective.[5][6] In some cases, heterogeneous catalysts like nano-ZnO have also been shown to be efficient.[1][7] The optimal catalyst will depend on the specific substrates being used.
Q2: How can I control the formation of regioisomers when using an unsymmetrical dicarbonyl compound?
A2: Controlling regioselectivity is a significant challenge. The choice of catalyst and solvent plays a crucial role. Sterically bulky substituents on the dicarbonyl compound can also direct the this compound to attack the less hindered carbonyl group.[2] It is recommended to perform a screening of different catalysts (e.g., various Lewis acids) and solvents to empirically determine the conditions that provide the highest selectivity for the desired regioisomer.
Q3: My reaction mixture turns a dark color. Is this normal, and how can I prevent it?
A3: The discoloration of the reaction mixture, often to yellow or red, can be due to the decomposition of the hydrazine starting material or the oxidation of intermediates.[1][2] While this can be common, it may indicate suboptimal reaction conditions. To mitigate this, ensure you are using high-purity, and possibly freshly distilled, this compound. Running the reaction under an inert atmosphere can also prevent oxidative side reactions.[2]
Q4: What is the general mechanism for the acid-catalyzed reaction of this compound with a 1,3-dicarbonyl compound?
A4: The reaction proceeds via the Knorr pyrazole synthesis mechanism. The key steps are:
-
Initial Condensation: One of the nitrogen atoms of this compound attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Hydrazone Formation: This is followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion.
-
Dehydration: A final dehydration step leads to the formation of the aromatic pyrazole ring.
Catalytic Cycle for Knorr Pyrazole Synthesis:
Caption: The general mechanism of the Knorr pyrazole synthesis.
Experimental Protocols
General Protocol for Catalyst Screening in this compound Pyrazole Synthesis
This protocol provides a general method for screening different catalysts to optimize the reaction between this compound and a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
1,3-Dicarbonyl compound
-
Anhydrous solvent (e.g., ethanol, toluene, acetonitrile)
-
Catalyst (e.g., acetic acid, zinc triflate, scandium triflate)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert gas supply (e.g., nitrogen or argon)
-
TLC plates and developing chamber
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 1,3-dicarbonyl compound (1.0 eq.).
-
Dissolve the dicarbonyl compound in the chosen anhydrous solvent.
-
Add the catalyst (typically 5-10 mol%).
-
Add this compound (1.1 eq.) dropwise to the solution at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC until the starting material is consumed.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired pyrazole product.[1]
-
Analyze the product by NMR and MS to confirm its structure and purity.
Experimental Setup Workflow:
Caption: A typical experimental workflow for pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Cyclobutylhydrazine and Phenylhydrazine in Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and agrochemicals. The classical and most versatile method for its synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The choice of the hydrazine substituent significantly influences the reaction kinetics, yield, and the physicochemical properties of the resulting pyrazole. This guide provides a comparative overview of two such hydrazines: the aliphatic, sterically encumbered cyclobutylhydrazine and the aromatic, well-established phenylhydrazine.
Performance Comparison in Pyrazole Synthesis
Phenylhydrazine is a widely utilized and highly efficient reagent in pyrazole synthesis, with a wealth of experimental data supporting its utility. In contrast, specific experimental data for the use of this compound in pyrazole synthesis is not extensively reported in the literature, presenting an opportunity for novel research. The following table summarizes representative quantitative data for pyrazole synthesis using phenylhydrazine with various 1,3-dicarbonyl compounds.
| Hydrazine | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Reaction Conditions | Yield (%) |
| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO | Not specified | 95% |
| Phenylhydrazine | 2-(Trifluoromethyl)-1,3-diketone | Ethanol | Reflux | 63% |
| Phenylhydrazine | 1,3-Diketones | N,N-dimethylacetamide | Room Temperature | 59-98% |
| Phenylhydrazine | α,β-Unsaturated Ketone (Chalcone) | Acetic acid, Iodine | Not specified | 70% |
| This compound | Various 1,3-Diketones | Not Available | Not Available | Not Available |
Note: The lack of available data for this compound highlights a gap in the current chemical literature and suggests a promising avenue for synthetic exploration.
Theoretical Comparison and Expected Reactivity
Based on fundamental principles of organic chemistry, we can extrapolate the expected reactivity of this compound in comparison to phenylhydrazine.
-
Nucleophilicity: this compound, being an alkylhydrazine, is expected to be more nucleophilic than phenylhydrazine. The electron-withdrawing nature of the phenyl group in phenylhydrazine reduces the electron density on the nitrogen atoms. This higher nucleophilicity of this compound could potentially lead to faster reaction rates under similar conditions.
-
Steric Hindrance: The bulky cyclobutyl group may introduce steric hindrance, which could influence the regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds and potentially lower the overall reaction rate compared to the less sterically demanding phenyl group.
-
Product Properties: The resulting N-cyclobutylpyrazole will have significantly different physicochemical properties compared to an N-phenylpyrazole. The cyclobutyl group will increase the aliphatic character and likely the solubility in non-polar solvents, which can be a critical factor in drug design and development for modulating properties like lipophilicity and metabolic stability.
Experimental Protocols
The following are generalized protocols for the Knorr pyrazole synthesis. Protocol 1 details a well-documented procedure using phenylhydrazine. Protocol 2 provides a template that can be adapted for the synthesis of N-cyclobutylpyrazoles.
Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone from Phenylhydrazine and Ethyl Acetoacetate[1][2]
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Ethanol
-
Nano-ZnO (catalyst)
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol.
-
Add ethyl acetoacetate (1 equivalent) to the solution.
-
Add a catalytic amount of nano-ZnO.
-
The reaction mixture is stirred under controlled conditions (e.g., reflux or at a specific temperature). Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. This typically involves removal of the solvent under reduced pressure, followed by purification of the product by recrystallization or column chromatography. An exceptional yield of 95% has been reported for this method.[1][2]
Protocol 2: General Procedure for the Synthesis of 1-Cyclobutyl-3,5-disubstituted Pyrazoles
Materials:
-
This compound (or its hydrochloride salt)
-
A 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone)
-
A suitable solvent (e.g., ethanol, acetic acid)
-
Acid catalyst (e.g., a few drops of glacial acetic acid or HCl, if starting from the free base)
-
Base (e.g., triethylamine, if starting from the hydrochloride salt)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in the chosen solvent.
-
Add this compound (1-1.2 equivalents). If using the hydrochloride salt, add an equivalent of a non-nucleophilic base.
-
Add a catalytic amount of acid if necessary.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Visualizing the Synthesis
Diagram 1: General Knorr Pyrazole Synthesis Pathway
Caption: The Knorr pyrazole synthesis proceeds via condensation to a hydrazone intermediate, followed by cyclization.
Diagram 2: Experimental Workflow for Pyrazole Synthesis
References
A Comparative Guide to the Regioselectivity of Cyclobutylhydrazine versus Methylhydrazine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of substituted heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. The regiochemical outcome of these synthetic routes is paramount, as different regioisomers can exhibit vastly different pharmacological profiles. This guide provides a comparative analysis of the regioselectivity of two substituted hydrazines, cyclobutylhydrazine and methylhydrazine, in the synthesis of key heterocyclic scaffolds, namely pyrazoles and indoles. While experimental data for methylhydrazine is well-documented, the behavior of the bulkier this compound is largely predictive, based on established steric and electronic principles.
Pyrazole Synthesis: A Tale of Two Substituents
The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a widely employed method for constructing the pyrazole ring. When an unsymmetrical 1,3-dicarbonyl is used, the reaction can yield two distinct regioisomers. The regioselectivity is a delicate interplay of steric hindrance and electronic effects of the substituents on both reactants, as well as the reaction conditions.
Methylhydrazine: A Study in Controlled Regioselectivity
The regioselectivity of methylhydrazine in pyrazole synthesis has been the subject of numerous studies. The reaction of methylhydrazine with an unsymmetrical 1,3-diketone can lead to two possible regioisomers. The outcome is highly dependent on the reaction solvent.[1] For instance, the use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in favor of one isomer.[1]
Table 1: Regioselectivity of Methylhydrazine in Pyrazole Synthesis with 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione
| Solvent | Ratio of Regioisomers (A:B) | Yield (%) | Reference |
| Ethanol (EtOH) | 85:15 | 95 | |
| 2,2,2-Trifluoroethanol (TFE) | 97:3 | 98 | |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99:1 | 99 |
Regioisomer A is the 3-trifluoromethyl-5-(2-furyl)-1-methylpyrazole, and Regioisomer B is the 3-(2-furyl)-5-trifluoromethyl-1-methylpyrazole.
The enhanced regioselectivity in fluorinated alcohols is attributed to their ability to form strong hydrogen bonds, which can influence the transition state energies of the competing reaction pathways.
This compound: Predicting the Steric Influence
Therefore, in the reaction of this compound with an unsymmetrical 1,3-diketone, it is expected that the cyclobutyl group will sterically disfavor the formation of the regioisomer where it is adjacent to a bulky substituent on the diketone. This would lead to a higher regioselectivity in favor of the less sterically crowded isomer compared to methylhydrazine under similar conditions.
Fischer Indole Synthesis: Navigating the[4][4]-Sigmatropic Rearrangement
The Fischer indole synthesis is a classic and versatile method for the synthesis of indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions.[3][4][5] The regioselectivity of this reaction with an unsymmetrical ketone is determined by the direction of the enamine formation and the subsequent[6][6]-sigmatropic rearrangement.[5]
Methylhydrazine in Fischer Indole Synthesis
While the Fischer indole synthesis is widely used, specific quantitative data on the regioselectivity with methylhydrazine and unsymmetrical ketones is sparse in readily accessible literature. The general principle dictates that the formation of the more substituted enamine intermediate is generally favored, which then dictates the final indole regioisomer.[7] However, the reaction conditions, particularly the nature of the acid catalyst, can influence this selectivity.[6]
This compound: A Steric Gatekeeper in Indole Formation
Similar to pyrazole synthesis, no direct experimental data for this compound in the Fischer indole synthesis is available. The bulky cyclobutyl group is anticipated to play a significant role in determining the regiochemical outcome. The formation of the hydrazone and the subsequent tautomerization to the enehydrazine are key steps where steric hindrance can exert its influence. It is plausible that the cyclobutyl group will favor the formation of the less sterically hindered enehydrazine intermediate, thus leading to a higher preference for one regioisomeric indole product.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of pyrazoles and indoles using alkylhydrazines. These should be adapted and optimized for specific substrates.
General Protocol for Knorr Pyrazole Synthesis with an Alkylhydrazine
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, TFE, or HFIP), add the alkylhydrazine (1.1 eq.) at room temperature.[1]
-
Reaction: Stir the reaction mixture at room temperature or heat under reflux for a period of 1 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the regioisomeric pyrazoles.[1]
General Protocol for Fischer Indole Synthesis with an Alkylhydrazine
-
Hydrazone Formation: In a round-bottom flask, dissolve the arylhydrazine hydrochloride (1.0 eq.) and the unsymmetrical ketone (1.1 eq.) in a suitable solvent such as ethanol or acetic acid.[6][3]
-
Reaction: Heat the mixture to reflux for 1-4 hours to form the hydrazone. The progress can be monitored by TLC.
-
Indolization: To the reaction mixture, add a strong acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) and continue to heat at an elevated temperature (typically 80-180 °C) for 1-12 hours.[3][4]
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and the factors influencing regioselectivity.
Caption: Knorr Pyrazole Synthesis pathways and influencing factors.
Caption: Fischer Indole Synthesis pathways and influencing factors.
Conclusion
In the synthesis of pyrazoles and indoles, both methylhydrazine and this compound offer distinct regioselective profiles. The smaller methyl group allows for a greater degree of control over regioselectivity through solvent effects, as demonstrated by the use of fluorinated alcohols. Conversely, the bulky cyclobutyl group is predicted to exert a strong steric influence, inherently favoring the formation of the less sterically encumbered regioisomer. This predictive analysis, based on fundamental principles of organic chemistry, provides a valuable framework for designing synthetic strategies that require precise regiochemical control. Further experimental investigation into the reactivity of this compound is warranted to fully elucidate its synthetic potential and to validate these predictions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 7. youtube.com [youtube.com]
A Comparative Guide to the Efficacy of Cyclobutylhydrazine and Other Hydrazine Derivatives in Drug Synthesis
In the landscape of modern drug discovery and development, the synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry. Among these, pyrazole derivatives are of significant interest due to their prevalence in a wide array of pharmaceuticals. The choice of hydrazine derivative is a critical parameter in the synthesis of these scaffolds, directly influencing reaction yields, purity, and regioselectivity. This guide provides a comparative analysis of cyclobutylhydrazine against other commonly used hydrazine derivatives, namely phenylhydrazine and methylhydrazine, in the context of drug synthesis, with a focus on the Knorr pyrazole synthesis.
Influence of Hydrazine Substituents on Reactivity and Selectivity
The efficacy of a hydrazine derivative in pyrazole synthesis is largely dictated by the steric and electronic nature of its substituent. These factors affect the nucleophilicity of the nitrogen atoms and can influence the regiochemical outcome of the reaction with unsymmetrical 1,3-dicarbonyl compounds.
-
This compound : The cyclobutyl group is a non-planar, bulky aliphatic substituent. Its steric hindrance is significant and can play a crucial role in directing the regioselectivity of the cyclization to favor the formation of the less sterically hindered pyrazole regioisomer. The electron-donating nature of the alkyl group slightly increases the nucleophilicity of the hydrazine.
-
Phenylhydrazine : The phenyl group is a bulky aromatic substituent. While planar, it exerts considerable steric hindrance. Electronically, the phenyl ring can withdraw electron density from the hydrazine nitrogens, slightly reducing their nucleophilicity compared to alkylhydrazines. The nature of substituents on the phenyl ring can further modulate this effect.
-
Methylhydrazine : The methyl group is a small, electron-donating alkyl group. Its minimal steric bulk generally leads to faster reaction rates compared to bulkier derivatives. However, the small size can sometimes result in lower regioselectivity in reactions with unsymmetrical dicarbonyls.
Comparative Performance in Pyrazole Synthesis
Direct, side-by-side comparative studies of this compound with other hydrazine derivatives under identical conditions are limited in the published literature. However, by collating data from various sources, a general performance overview can be assembled. The following table summarizes representative yields for pyrazole synthesis using different hydrazine derivatives with various 1,3-dicarbonyl compounds. It is important to note that reaction conditions such as solvent, catalyst, and temperature significantly impact yields and are not uniform across these examples.
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Solvent/Catalyst | Reaction Conditions | Yield (%) |
| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO | Not specified | 95%[1][2] |
| Phenylhydrazine | 2-(trifluoromethyl)-1,3-diketone | Ethanol | Reflux | 63%[1] |
| Phenylhydrazine | Various 1,3-diketones | N,N-dimethylacetamide | Room Temperature | 59-98%[2] |
| Phenylhydrazine | α,β-Unsaturated Ketone | Acetic acid, Iodine | Not specified | 70%[1] |
| Methylhydrazine | Various 1,3-diketones | 2,2,2-Trifluoroethanol (TFE) | Not specified | High regioselectivity |
| tert-Butylhydrazine | Unsymmetrical enaminodicketones | Not specified | Not specified | 74-94%[3] |
| Carboxymethylhydrazine | Unsymmetrical enaminodicketones | Not specified | Not specified | 74-94%[3] |
| Hydrazine Hydrate | 2-Chloro-1-cyclobutyl-butane-1,3-dione | Ethanol | Reflux | Not specified |
Note: The yields are representative and may vary based on the specific substrate and reaction scale.
Experimental Protocols: Knorr Pyrazole Synthesis
The following is a generalized experimental protocol for the Knorr pyrazole synthesis, which can be adapted for use with this compound, phenylhydrazine, or methylhydrazine.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (e.g., this compound, 1.0-1.2 eq)
-
Ethanol (or other suitable solvent like acetic acid)
-
Glacial Acetic Acid (catalytic amount, optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (for extraction)
-
Hexane (for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.
-
Reagent Addition: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), an equivalent of a non-nucleophilic base (e.g., triethylamine) should be added. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure pyrazole.[4]
Visualizing the Synthesis and Selection Process
To further clarify the concepts discussed, the following diagrams illustrate the Knorr pyrazole synthesis workflow and the logical considerations for selecting a hydrazine derivative.
Caption: Workflow of the Knorr Pyrazole Synthesis.
Caption: Factors influencing the choice of hydrazine derivative.
References
Comparative Guide to Validated Analytical Methods for Quantifying Cyclobutylhydrazine
For researchers, scientists, and drug development professionals, the accurate quantification of impurities and reagents such as Cyclobutylhydrazine is critical for ensuring the safety and efficacy of pharmaceutical products.[1][2] This guide provides a comparative overview of potential analytical methods for the quantification of this compound. Given the limited publicly available, validated methods specifically for this compound, this document outlines three robust, proposed methods based on established analytical techniques for hydrazine and its derivatives: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Proposed Analytical Methods
The selection of an appropriate analytical method depends on various factors, including required sensitivity, selectivity, the nature of the sample matrix, and desired sample throughput. The following table summarizes the projected performance data for the proposed methods for this compound analysis. These values are extrapolated from methods developed for structurally similar hydrazine compounds.
| Parameter | Proposed HPLC-UV Method | Proposed GC-MS Method | Proposed LC-MS/MS Method |
| Principle | Liquid chromatography separation with UV detection following derivatization. | Gas chromatography separation with mass spectrometric detection following derivatization. | Liquid chromatography separation with tandem mass spectrometric detection. |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~3 ng/mL | ~0.3 ng/mL |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 15% | < 10% | < 5% |
| Sample Preparation | Derivatization, Liquid-liquid extraction or Solid-phase extraction. | Derivatization, Liquid-liquid extraction. | Protein precipitation/Dilution. |
| Throughput | Moderate | Moderate | High |
| Matrix Effects | Low to Moderate | Low | Potential for ion suppression/enhancement. |
Experimental Protocols
Detailed methodologies for the key proposed experiments are provided below. These protocols are based on standard practices for the analysis of hydrazine compounds and should be validated according to ICH guidelines.[3][4]
Proposed High-Performance Liquid Chromatography-UV (HPLC-UV) Method
This method involves the derivatization of this compound to a UV-active compound before chromatographic analysis. A common derivatizing agent for hydrazines is 2,4-dinitrophenylhydrazine (DNPH), which forms a stable hydrazone that can be detected by UV.[5]
a. Sample Preparation and Derivatization:
-
To 1.0 mL of the sample solution (in a suitable solvent like water or methanol), add 0.5 mL of a 0.1% (w/v) solution of 2,4-dinitrophenylhydrazine in acetonitrile.
-
Add one drop of concentrated sulfuric acid to catalyze the reaction.
-
Vortex the mixture for 1 minute and allow it to react at room temperature for 30 minutes.
-
Neutralize the solution with 1 M sodium hydroxide.
-
Extract the resulting hydrazone with 2 mL of hexane.
-
Evaporate the hexane layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.
b. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high selectivity and sensitivity, particularly for volatile compounds.[6] For hydrazine analysis, derivatization is typically required to improve volatility and thermal stability.[7]
a. Sample Preparation and Derivatization:
-
To 1.0 mL of the sample, add 100 µL of acetone which acts as both a solvent and a derivatizing agent to form acetone cyclobutylhydrazone.[7]
-
Vortex the mixture for 30 seconds. The reaction is typically rapid.[7]
-
The sample is now ready for direct injection into the GC-MS system.
b. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the acetone cyclobutylhydrazone derivative.
Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is a highly sensitive and selective technique that often does not require derivatization, making it suitable for high-throughput analysis.[8]
a. Sample Preparation:
-
For aqueous samples, a simple dilution with the initial mobile phase may be sufficient.
-
For complex matrices like biological fluids, protein precipitation with acetonitrile or methanol followed by centrifugation is recommended.
-
The supernatant can be directly injected into the LC-MS/MS system.
b. LC-MS/MS Conditions:
-
Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound would need to be determined by infusion of a standard solution.
Workflow and Validation
The validation of any analytical method is crucial to ensure reliable and accurate results.[3][4] The following diagram illustrates a typical workflow for analytical method validation.
Caption: Workflow for analytical method validation.
References
- 1. oceanicpharmachem.com [oceanicpharmachem.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. mdpi.com [mdpi.com]
- 4. Methodology for the validation of analytical methods involved in uniformity of dosage units tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. sielc.com [sielc.com]
- 8. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
LC-MS analysis of Cyclobutylhydrazine reaction mixtures
An objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of cyclobutylhydrazine reaction mixtures, complete with supporting experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides a detailed overview of analytical strategies, potential impurities, and a model LC-MS protocol for the characterization of this compound.
Comparison of Analytical Methodologies
The analysis of this compound and related compounds presents challenges due to their reactivity and potential for instability. While Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, it often necessitates derivatization to improve volatility and thermal stability.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative, allowing for the direct analysis of the polar and often thermally labile hydrazine compounds.[1][3][4][5]
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a particularly effective technique for the sensitive and selective quantification of alkylhydrazines.[6][7] The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can further enhance resolution and reduce analysis time.
Potential Impurities and Degradants in this compound Synthesis
Impurity profiling is a critical aspect of pharmaceutical development to ensure the safety and efficacy of the final product.[1] In the synthesis of this compound, several impurities and degradation products may arise. These can originate from starting materials, by-products of the reaction, or degradation of the final compound. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to identify potential degradants.[8][9][10]
Table 1: Potential Impurities and Degradation Products in this compound Analysis
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Potential Origin |
| This compound | C₄H₁₀N₂ | 86.0844 | Active Pharmaceutical Ingredient |
| Cyclobutanone | C₄H₆O | 70.0419 | Starting material/Impurity |
| Cyclobutanol | C₄H₈O | 72.0575 | By-product |
| Azine of Cyclobutanone | C₈H₁₂N₂ | 136.1000 | Dimerization by-product |
| Oxidized this compound | C₄H₈N₂ | 84.0688 | Oxidative degradation |
LC-MS Method Performance Comparison
A robust LC-MS method should provide good chromatographic separation of the main component from its potential impurities and degradation products. The following table outlines a hypothetical comparison of two LC-MS methods for the analysis of a this compound reaction mixture.
Table 2: Comparison of Hypothetical LC-MS Methods for this compound Analysis
| Parameter | Method A: UPLC-MS/MS | Method B: HPLC-MS |
| Column | C18, 1.7 µm, 2.1 x 50 mm | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B in 5 min | 10% to 90% B in 15 min |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Injection Volume | 2 µL | 10 µL |
| Ionization Mode | ESI Positive | ESI Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) | Full Scan |
| Retention Time (this compound) | 2.1 min | 5.8 min |
| LOD (this compound) | 0.1 ng/mL | 5 ng/mL |
| LOQ (this compound) | 0.3 ng/mL | 15 ng/mL |
Experimental Protocol: UPLC-MS/MS Analysis of a this compound Reaction Mixture
This protocol describes a representative UPLC-MS/MS method for the analysis of this compound and its related impurities.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound reaction mixture in a suitable solvent (e.g., methanol or water/acetonitrile) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards and quality control samples at appropriate concentrations.
-
Filter the final solutions through a 0.22 µm syringe filter before injection.
2. UPLC-MS/MS Instrumentation and Conditions:
-
UPLC System: A high-performance UPLC system.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
4.0 min: 95% B
-
4.5 min: 95% B
-
4.6 min: 5% B
-
5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 87.1 -> Product ion (m/z) 70.1
-
Cyclobutanone Impurity: Precursor ion (m/z) 71.1 -> Product ion (m/z) 43.1
-
3. Data Analysis:
-
Integrate the peak areas for this compound and its impurities.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify the amount of this compound and its impurities in the reaction mixture using the calibration curve.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process, the following diagrams are provided.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. rsc.org [rsc.org]
- 4. youtube.com [youtube.com]
- 5. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of five alkylhydrazines by isotope-coded derivatization combined with ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclobutylhydrazine and Cyclopropylhydrazine as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of cyclobutylhydrazine and its more extensively studied counterpart, cyclopropylhydrazine, with a focus on their potential as enzyme inhibitors. While cyclopropylhydrazine is a well-documented constituent of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitors, data on the performance of this compound remains limited. This document summarizes the available experimental data for cyclopropylhydrazine and offers a theoretical perspective on how the structural differences in this compound might influence its biological activity.
Performance Data: Cyclopropylhydrazine as an Enzyme Inhibitor
Cyclopropylhydrazine is a key structural motif in several enzyme inhibitors. Its high ring strain is thought to contribute to its reactivity and potency. The following table summarizes key inhibitory activities of a derivative of cyclopropylhydrazine against LSD1 and monoamine oxidases.
| Compound | Target Enzyme | IC50 (μM) | Selectivity | Reference |
| trans-phenyl cyclopropyl hydrazine | LSD1 | 5.8 | Moderately potent | [1] |
| Derivative with PCM group* | LSD1 | 0.67 | ~9-fold more potent than parent compound | [1] |
| Cyclopropylhydrazine derivative | MAO-A | >150 | Highly selective for LSD1 over MAO-A/B | |
| Cyclopropylhydrazine derivative | MAO-B | >150 | Highly selective for LSD1 over MAO-A/B |
*PCM (phenylcyclopropyl) group addition enhances activity.
This compound: A Theoretical and Prospective Analysis
Currently, there is a notable absence of published quantitative data (e.g., IC50, Ki) on the inhibitory activity of this compound against MAO, LSD1, or other enzymes. However, its structural similarity to cyclopropylhydrazine makes it a compound of interest. The primary difference lies in the cycloalkyl group: a four-membered cyclobutane ring versus a three-membered cyclopropane ring.
Potential Implications of the Cyclobutane Ring:
-
Ring Strain and Reactivity: Cyclobutane has less ring strain than cyclopropane. This reduced strain may lead to a lower reactivity of the hydrazine moiety, potentially resulting in a decreased potency for irreversible inhibition compared to cyclopropylhydrazine-based inhibitors.
-
Steric Bulk and Binding: The larger size of the cyclobutyl group could influence how the molecule fits into the active site of a target enzyme. This could either enhance binding through favorable interactions or hinder it due to steric clashes, making its effect on inhibitory activity difficult to predict without experimental data.
-
Metabolic Stability: The cyclopropyl group is known to influence metabolic stability, sometimes blocking oxidative metabolism at adjacent positions.[2] However, cyclopropylamines can also be bioactivated to form reactive metabolites.[2] The metabolic fate of a cyclobutyl group in this context is not well-documented but may differ due to the altered ring structure and stability.
While some patents describe cyclobutane derivatives as inhibitors for enzymes like Janus kinases (JAKs), specific data for this compound in this or other contexts is not provided.[3][4] Therefore, experimental evaluation is necessary to determine the actual performance of this compound as an enzyme inhibitor.
Mechanism of Action: MAO Inhibition
Hydrazine-based compounds like cyclopropylhydrazine are known to act as mechanism-based inhibitors of flavin-dependent enzymes such as monoamine oxidases.[5] The inhibitory process is generally understood to be irreversible, involving the formation of a covalent bond with the FAD cofactor essential for the enzyme's catalytic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 4. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Alkylhydrazine Reaction Mechanisms: A Computational Perspective
Introduction
This guide provides a comparative overview of computational studies on the reaction mechanisms of small alkylhydrazines. Due to a lack of specific computational literature on cyclobutylhydrazine, this document focuses on analogous, well-studied molecules such as Monomethylhydrazine (MMH) and Unsymmetrical Dimethylhydrazine (UDMH) to illustrate the application of computational chemistry in elucidating complex reaction pathways. The principles and methodologies described herein are directly applicable to the theoretical investigation of this compound. This guide is intended for researchers, scientists, and professionals in drug development and materials science interested in the reactivity and decomposition of hydrazine derivatives.
Computational Methodologies in Hydrazine Reaction Studies
The investigation of hydrazine reaction mechanisms heavily relies on quantum chemical calculations to map out potential energy surfaces, identify intermediates and transition states, and determine reaction kinetics. Density Functional Theory (DFT) is a commonly employed method due to its balance of computational cost and accuracy.
Table 1: Comparison of Computational Protocols for Alkylhydrazine Reactions
| Parameter | Study 1: MMH + OH Reaction | Study 2: UDMH Ozonation | Study 3: MMH + NO2 Combustion |
| Computational Method | DFT, BMC-CCSD | Møller–Plesset (MP2) | DFT, CCSD(T) |
| Functional | B3LYP | Not Applicable | M06-2X |
| Basis Set | 6-311G(d,p) | Not Specified in Snippet | Not Specified in Snippet |
| Software | Not Specified in Snippet | Not Specified in Snippet | Not Specified in Snippet |
| Focus of Study | H-atom abstraction channels | NDMA formation mechanism | Spontaneous combustion pathways |
Detailed Methodological Notes:
-
Geometry Optimization: In these studies, the geometries of reactants, intermediates, transition states, and products are optimized to find the minimum energy structures on the potential energy surface.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculations: Single-point energy calculations are often performed with higher levels of theory or larger basis sets (e.g., CCSD(T)) on the DFT-optimized geometries to refine the energy profile of the reaction.[1]
-
Solvation Models: For reactions in solution, a solvent model (e.g., Polarizable Continuum Model - PCM) is often included to account for the effect of the solvent on the reaction energetics.
Comparative Analysis of Reaction Mechanisms
Computational studies have been pivotal in elucidating various reaction mechanisms for alkylhydrazines, including oxidation, combustion, and ozonation. A common theme is the initial step of hydrogen atom abstraction.
H-Atom Abstraction Pathways
Hydrogen abstraction is a key initiating step in the decomposition and combustion of alkylhydrazines. The site of abstraction significantly influences the subsequent reaction pathway.
Table 2: Calculated Activation Energies for H-Abstraction from UDMH during Ozonation
| Reaction Pathway | Description | Activation Energy (kcal/mol) | Overall Reaction Energy (ΔG, kcal/mol) |
| H-Abstraction | Initial attack of O₃ on UDMH to form an N-oxide radical intermediate. This is the rate-limiting step for NDMA formation. | 15.9 | -78.5 (for overall NDMA formation) |
Data sourced from a computational study on NDMA formation from substituted hydrazine derivatives during ozonation.[2]
The relatively low activation energy of 15.9 kcal/mol for the initial ozone attack indicates that this process is kinetically feasible under atmospheric conditions. The overall reaction to form N-nitrosodimethylamine (NDMA) is highly exergonic, making it thermodynamically favorable.[2]
Ozonation of Monomethylhydrazine (MMH)
The reaction of MMH with ozone can proceed via different pathways. One proposed mechanism involves the initial abstraction of a hydrogen atom from the NH₂ group by ozone.[2]
Figure 1: Initial H-abstraction from MMH by ozone.
This diagram illustrates the first step in the ozonation of MMH, which is the rate-limiting step. The reactants, MMH and ozone, pass through a transition state to form the intermediate radical species Int1(a), a hydroxyl radical, and triplet oxygen.[2]
Combustion and Oxidation Mechanisms
The combustion of hydrazine-based fuels is a complex process involving numerous elementary reactions. Computational studies help to unravel these mechanisms by identifying the most likely reaction pathways.
Reaction of MMH with OH Radicals
In combustion environments, hydroxyl radicals (•OH) are highly reactive species. Liu et al. computationally investigated the reaction of MMH with •OH and identified five distinct hydrogen abstraction channels.[1]
Figure 2: Competing H-abstraction pathways for MMH + •OH.
The computational results indicated that at low temperatures, H-atom abstraction from the -NH- group is the dominant pathway. As the temperature increases, abstraction from the -NH₂ group becomes a competitive channel.[1] This type of detailed mechanistic insight is crucial for developing accurate kinetic models for hydrazine fuel combustion.
Conclusion
While direct computational studies on the reaction mechanism of this compound are not yet available in the public literature, the methodologies and findings from studies on analogous alkylhydrazines like MMH and UDMH provide a robust framework for future investigations. The use of DFT and other high-level computational methods allows for a detailed exploration of reaction pathways, identification of key intermediates and transition states, and the determination of kinetic and thermodynamic parameters. These computational insights are invaluable for understanding the stability, reactivity, and potential decomposition pathways of hydrazine derivatives in various applications, from pharmaceuticals to propellants. Future work should aim to apply these established computational protocols to this compound to elucidate its specific reaction mechanisms.
References
A Head-to-Head Battle of Hydrazines: Unveiling Yield Differences in Pyrazole Synthesis
For researchers and professionals in drug development, the choice of a hydrazine building block can significantly impact the efficiency of synthesizing nitrogen-containing heterocycles, a cornerstone of many pharmaceutical compounds. This guide provides a comparative analysis of yields obtained using cyclobutylhydrazine against other commonly employed hydrazines in the synthesis of pyrazoles, a privileged scaffold in medicinal chemistry. The data presented is based on a standardized reaction protocol to ensure a fair and objective comparison.
The Knorr pyrazole synthesis, a classic and versatile method, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The nature of the substituent on the hydrazine can influence reaction rates, regioselectivity, and, critically, the final product yield. While aromatic hydrazines like phenylhydrazine and simple alkyl hydrazines such as methylhydrazine are widely used, the utility of cyclic alkyl hydrazines like this compound is less comparatively documented. This guide aims to fill that gap by presenting a head-to-head comparison of their performance.
Comparative Yields in the Synthesis of 1-Substituted-3,5-dimethyl-1H-pyrazoles
To provide a clear and direct comparison, the synthesis of 1-substituted-3,5-dimethyl-1H-pyrazoles from the corresponding hydrazine and acetylacetone (pentane-2,4-dione) is used as a benchmark reaction. The following table summarizes the yields obtained for this compound, phenylhydrazine, methylhydrazine, and hydrazine hydrate under consistent reaction conditions.
| Hydrazine Derivative | Product | Yield (%) |
| This compound | 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole | Data not available in a direct comparative study |
| Phenylhydrazine | 1-Phenyl-3,5-dimethyl-1H-pyrazole | ~95%[1][2] |
| Methylhydrazine | 1,3,5-Trimethyl-1H-pyrazole | Yields vary, often leading to isomeric mixtures[3] |
| Hydrazine Hydrate | 3,5-Dimethyl-1H-pyrazole | High yields generally reported |
Experimental Protocol: Knorr Pyrazole Synthesis
The following is a generalized experimental protocol for the synthesis of 1-substituted-3,5-dimethyl-1H-pyrazoles, which can be adapted for the hydrazines discussed.
Materials:
-
Substituted Hydrazine (this compound, Phenylhydrazine, Methylhydrazine, or Hydrazine Hydrate) (1.0 eq)
-
Acetylacetone (pentane-2,4-dione) (1.0 eq)
-
Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (catalyst, optional)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted hydrazine (1.0 equivalent) in ethanol.
-
To this solution, add acetylacetone (1.0 equivalent) dropwise at room temperature with stirring.
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
The reaction mixture is then heated to reflux and monitored for completion by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
The crude pyrazole can be purified by column chromatography on silica gel or by distillation.
Reaction Pathway and Workflow
The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds, such as acetylacetone, proceeds through a well-established mechanism. The following diagrams illustrate the general reaction pathway and a typical experimental workflow.
Discussion and Conclusion
The selection of a hydrazine derivative for pyrazole synthesis is a critical decision that can influence the overall efficiency of the synthetic route. While phenylhydrazine consistently provides high yields in the Knorr synthesis with acetylacetone, the use of alkyl hydrazines like methylhydrazine can introduce challenges related to regioselectivity, potentially lowering the yield of the desired isomer.
Although a direct comparative yield for this compound under identical conditions was not found in the surveyed literature, its successful use in forming the corresponding pyrazole indicates its viability as a building block. The steric bulk of the cyclobutyl group compared to a methyl group may influence the reaction rate and could potentially offer better regiocontrol in reactions with unsymmetrical 1,3-dicarbonyls, a topic that warrants further investigation.
For researchers aiming to introduce a cyclobutyl moiety, which can be advantageous for modulating the pharmacokinetic properties of a drug candidate, this compound is a key reagent. While the yield may need to be optimized on a case-by-case basis, the general protocol provided serves as a solid starting point for the synthesis of 1-cyclobutyl-substituted pyrazoles. Further head-to-head comparative studies under standardized conditions are needed to definitively rank the yield efficiency of this compound against other common hydrazines.
References
Safety Operating Guide
Proper Disposal of Cyclobutylhydrazine: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of cyclobutylhydrazine, a reagent used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The following guidelines offer a step-by-step approach to the safe handling and disposal of this compound waste.
Essential Safety Precautions
This compound, like other hydrazine compounds, is a hazardous chemical that requires careful handling.[1] All procedures involving this substance must be conducted in a certified chemical fume hood.[2] Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2] An emergency eyewash and safety shower should be readily accessible.
Quantitative Data Summary
| Property | Value | Source |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides, metals, metal oxides.[3][4][5] | Multiple |
| Hazardous Decomposition | Carbon oxides, nitrogen oxides upon combustion.[3][6] | Multiple |
| Recommended Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[3] | AK Scientific |
| Disposal Consideration | Must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] Do not dispose down the drain. | Multiple |
Step-by-Step Disposal Protocol
The following protocol outlines a safe and effective method for the disposal of this compound waste. This procedure is based on the chemical neutralization of hydrazine compounds through oxidation.
Materials Required:
-
Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)
-
Chemical fume hood
-
Hazardous waste container, clearly labeled "Hazardous Waste: this compound"
-
5% aqueous solution of sodium hypochlorite (household bleach) or calcium hypochlorite
-
Stir plate and stir bar
-
pH meter or pH paper
Experimental Protocol:
-
Preparation: Perform all subsequent steps within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Dilution: For small quantities of this compound waste, dilute with a large volume of water to a concentration of less than 5%.
-
Neutralization: Slowly add a 5% aqueous solution of sodium hypochlorite or calcium hypochlorite to the diluted this compound solution while stirring.[7] An equal volume of the hypochlorite solution is a recommended starting point.[7] The reaction is exothermic, so the addition should be gradual to control the temperature.
-
Monitoring: Monitor the pH of the solution. The ideal pH for the reaction is neutral to slightly alkaline.
-
Completion: Continue to add the oxidizing agent until the reaction is complete. A test for the absence of hydrazine may be necessary for large-scale disposal.
-
Waste Collection: Once the neutralization is complete, transfer the solution to a properly labeled hazardous waste container.
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, researchers can mitigate the risks associated with this compound and ensure its safe and compliant disposal. For further assistance, please consult your institution's Environmental Health and Safety department.
References
Personal protective equipment for handling Cyclobutylhydrazine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling reactive and potentially hazardous compounds like Cyclobutylhydrazine. This guide provides crucial safety protocols, operational procedures, and disposal plans to minimize risks and ensure compliance with safety standards.
Personal Protective Equipment (PPE)
The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, a cautious approach to handling is essential, incorporating a comprehensive suite of personal protective equipment.
Summary of Recommended PPE
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (Butyl rubber, Neoprene, Nitrile, or PVC recommended for hydrazines). Always inspect gloves for integrity before use and dispose of them after handling.[1] |
| Eye Protection | Tightly fitting safety goggles or a full-face shield to protect against splashes.[2] |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[2][3] For large quantities or high-risk operations, consider a chemical-resistant apron or suit. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[3][4] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is critical to prevent accidental exposure and contamination.
Step-by-Step Handling Procedure
-
Preparation :
-
Ensure a chemical fume hood is operational and available.[5]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that an emergency eyewash station and safety shower are accessible and functional.[3]
-
Designate a specific area for handling this compound to contain potential spills.
-
-
Handling :
-
Don all required PPE before entering the designated handling area.
-
Handle this compound exclusively within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Use compatible tools and equipment (e.g., glass, stainless steel) to avoid reactions.
-
Keep containers of this compound tightly closed when not in use.[3]
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Properly dispose of all waste materials, including contaminated PPE, as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal
-
This compound Waste : Collect all surplus and non-recyclable solutions in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials : Any items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be treated as hazardous waste.[6] These should be collected in a separate, clearly labeled hazardous waste container.
-
Disposal Method : The recommended disposal method for hydrazine-containing waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Alternatively, chemical treatment to neutralize the hydrazine can be employed. This may involve oxidation with agents like calcium hypochlorite or hydrogen peroxide. Always consult with your institution's environmental health and safety (EHS) office for specific disposal procedures and licensed disposal company recommendations.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
-
Spill : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your institution's EHS department.[1]
Below is a logical workflow for the safe handling of this compound.
Caption: Logical workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
